Ethyl 4-iodobutyrate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-iodobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-2-9-6(8)4-3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZFVPPGVAHZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447322 | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7425-53-8 | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007425538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ETHYL 4-IODOBUTYRATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-iodobutanoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9CLY29W6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-iodobutyrate is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, incorporating both a reactive primary alkyl iodide and an ester functional group, makes it a valuable building block for the introduction of a four-carbon chain in the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and applications, particularly in the realm of drug discovery and development.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁IO₂ | [2] |
| Molecular Weight | 242.06 g/mol | |
| IUPAC Name | ethyl 4-iodobutanoate | [2] |
| CAS Number | 7425-53-8 | |
| Appearance | Liquid | |
| Boiling Point | 84-85 °C at 4 Torr | |
| Density (Predicted) | 1.614 g/cm³ | |
| Refractive Index | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Finkelstein reaction, a nucleophilic substitution reaction involving the exchange of a halogen.[3] This process typically utilizes the more readily available Ethyl 4-bromobutyrate as a starting material and sodium iodide in an acetone solvent. The insolubility of the resulting sodium bromide in acetone drives the reaction to completion.[3]
Experimental Protocol: Synthesis via Finkelstein Reaction
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-bromobutyrate in anhydrous acetone.
-
Add an excess of sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation.
References
An In-depth Technical Guide to Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-iodobutyrate, systematically named ethyl 4-iodobutanoate, is a valuable aliphatic organic compound.[1][2] Its bifunctional nature, possessing both an ester and a primary alkyl iodide, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and a visual representation of its synthesis workflow, tailored for professionals in research and development.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 4-iodobutanoate .[1][2] The structure consists of a four-carbon butyrate chain with an iodine atom at the C4 position and an ethyl ester group.
Molecular Structure:
Physicochemical Properties
The key physical and chemical properties of ethyl 4-iodobutanoate are summarized in the table below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 7425-53-8 | [1] |
| Molecular Formula | C₆H₁₁IO₂ | [1][3] |
| Molecular Weight | 242.06 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 219.6 °C at 760 mmHg | [4][5][6] |
| Density | 1.614 g/cm³ | [5] |
| Refractive Index | 1.506 | [5] |
| Flash Point | 86.6 °C | [5] |
| Solubility | Soluble in organic solvents, limited solubility in water.[3] | |
| Storage | Store in a refrigerator.[2] |
Spectroscopic Data
While specific spectra are proprietary to suppliers, the expected characteristic signals for Ethyl 4-iodobutanoate based on its structure are as follows:
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Triplet (3H): Corresponding to the methyl protons (-OCH₂CH₃ ).
-
Quartet (2H): Corresponding to the methylene protons of the ethyl group (-OCH₂ CH₃).
-
Triplet (2H): For the methylene protons adjacent to the ester carbonyl (I-CH₂-CH₂-CH₂ -COO-).
-
Triplet (2H): For the methylene protons attached to the iodine atom (I-CH₂ -CH₂-).
-
Multiplet (2H): For the central methylene protons (-CH₂-CH₂ -CH₂-).
IR (Infrared) Spectroscopy:
-
Strong, sharp C=O stretch: Characteristic of the ester group, typically appearing around 1735 cm⁻¹.
-
C-O stretch: Associated with the ester linkage.
-
C-H stretches: From the aliphatic methylene and methyl groups.
-
C-I stretch: Typically found in the fingerprint region at lower wavenumbers.
Experimental Protocol: Synthesis of Ethyl 4-iodobutanoate
The most common and efficient method for the synthesis of ethyl 4-iodobutanoate is through a Finkelstein reaction . This nucleophilic substitution reaction involves the exchange of a halogen. In this case, ethyl 4-bromobutyrate is converted to ethyl 4-iodobutanoate using sodium iodide in acetone.
Objective: To synthesize ethyl 4-iodobutanoate from ethyl 4-bromobutyrate.
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate (1.0 equivalent) in anhydrous acetone.
-
Addition of Reagent: Add sodium iodide (1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude ethyl 4-iodobutanoate.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Synthesis Workflow and Signaling Pathway
The synthesis of ethyl 4-iodobutanoate via the Finkelstein reaction is a straightforward and widely used method in organic chemistry.
Caption: Workflow of the Finkelstein reaction for the synthesis of Ethyl 4-iodobutanoate.
References
- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS 7425-53-8: ethyl 4-iodobutanoate | CymitQuimica [cymitquimica.com]
- 4. angenechemical.com [angenechemical.com]
- 5. molbase.com [molbase.com]
- 6. do.labnovo.com [do.labnovo.com]
Synthesis of Ethyl 4-Iodobutyrate from Ethyl 4-Bromobutyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 4-iodobutyrate from ethyl 4-bromobutyrate, a classic example of the Finkelstein reaction. This halogen exchange reaction is a fundamental transformation in organic synthesis, valued for its efficiency in introducing an iodo group, which can serve as a versatile synthetic handle in the development of novel pharmaceutical compounds and other complex molecules. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, quantitative data, and a workflow diagram.
Core Principles: The Finkelstein Reaction
The conversion of ethyl 4-bromobutyrate to this compound is achieved through a nucleophilic substitution reaction known as the Finkelstein reaction. In this SN2 reaction, the bromide ion is displaced by an iodide ion. The reaction is typically carried out using an alkali metal iodide, most commonly sodium iodide (NaI), in a polar aprotic solvent such as acetone.
The success of the Finkelstein reaction is driven by the differential solubility of the sodium halide salts in acetone. While sodium iodide is soluble in acetone, the resulting sodium bromide (NaBr) is not and precipitates out of the reaction mixture. This precipitation shifts the reaction equilibrium towards the formation of the desired this compound, in accordance with Le Châtelier's principle.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from ethyl 4-bromobutyrate.
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate in anhydrous acetone.
-
Addition of Sodium Iodide: Add anhydrous sodium iodide to the solution. A typical molar excess of sodium iodide is used to ensure the reaction goes to completion.
-
Reaction Conditions: The reaction mixture is typically heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the formation of a white precipitate (sodium bromide).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be purified by vacuum distillation.
-
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that optimal conditions may vary and should be determined empirically.
| Parameter | Value |
| Reactants | |
| Ethyl 4-bromobutyrate | 1.0 equivalent |
| Sodium Iodide | 1.5 - 3.0 equivalents |
| Solvent | |
| Acetone | Anhydrous |
| Reaction Conditions | |
| Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Product | |
| Appearance | Colorless to pale yellow liquid |
| Typical Yield | > 90% |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
The underlying principle of this synthesis is a direct SN2 reaction pathway. The following diagram illustrates the logical relationship of the key components leading to the product.
Caption: Logical diagram of the Finkelstein reaction for this compound synthesis.
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-iodobutyrate is a versatile halogenated ester that serves as a key building block in a multitude of organic syntheses, particularly in the pharmaceutical and materials science sectors. Its utility stems from the reactive carbon-iodine bond, which readily participates in nucleophilic substitution reactions, making it an ideal precursor for introducing a four-carbon ester chain into more complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its reactivity and handling.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁IO₂ | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| CAS Number | 7425-53-8 | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 84-85 °C at 4 Torr | [2] |
| Density | Predicted: 1.614 g/cm³ | [2] |
| Melting Point | Not precisely determined (Liquid at room temperature) | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol and ether. | [2][3][4] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C, protected from light | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a clear confirmation of its structure. The chemical shifts and multiplicities of the protons are consistent with the ethyl ester and the iodinated butyl chain.
¹H NMR (300 MHz, CDCl₃): δ 4.14 (q, J = 7.2 Hz, 2H, -OCH₂CH₃), 3.24 (t, J = 6.8 Hz, 2H, -CH₂I), 2.44 (t, J = 7.1 Hz, 2H, -C(=O)CH₂-), 2.13 (m, 2H, -CH₂CH₂CH₂-), 1.26 (t, J = 7.2 Hz, 3H, -OCH₂CH₃).[5]
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum further corroborates the molecular structure.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -C=O | ~172 |
| -OCH₂CH₃ | ~60 |
| -C(=O)CH₂- | ~35 |
| -CH₂CH₂CH₂- | ~30 |
| -OCH₂CH₃ | ~14 |
| -CH₂I | ~5 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the ester functional group and the alkyl iodide.
| Wavenumber (cm⁻¹) | Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1735 | C=O stretching (ester) |
| ~1250-1150 | C-O stretching (ester) |
| ~500 | C-I stretching |
Mass Spectrometry (Predicted Fragmentation)
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the ester group and the loss of the iodine atom.
| m/z | Fragment |
| 242 | [M]⁺ (Molecular ion) |
| 197 | [M - OCH₂CH₃]⁺ |
| 115 | [M - I]⁺ |
| 87 | [CH₂CH₂COOCH₂CH₃]⁺ |
| 45 | [OCH₂CH₃]⁺ |
Chemical Reactivity and Applications
The primary reactivity of this compound is centered around the carbon-iodine bond. The iodine atom is an excellent leaving group, making the terminal carbon atom highly susceptible to nucleophilic attack. This property is extensively utilized in organic synthesis for alkylation reactions.
It is a valuable reagent in the synthesis of a wide range of organic molecules, including pharmaceuticals, natural products, and materials. For instance, it can be used to introduce a butyrate ester side chain onto various scaffolds, a common motif in biologically active compounds.
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
This protocol details the synthesis of this compound from Ethyl 4-bromobutyrate using the Finkelstein reaction.[6][7][8]
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Diethyl ether
-
Hexane
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Ethyl 4-bromobutyrate in anhydrous acetone.
-
Add a molar excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (the reaction can be monitored by TLC or GC). A white precipitate of sodium bromide will form as the reaction proceeds.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the precipitated sodium bromide by filtration.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with an equal volume of saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials and byproducts.
Method: Vacuum Distillation
-
Set up a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask.
-
Gradually reduce the pressure and gently heat the flask.
-
Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 84-85 °C at 4 Torr).[2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Finkelstein reaction for this compound synthesis.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place, protected from light to prevent decomposition.[2]
Conclusion
This compound is a valuable and reactive building block in organic synthesis. A thorough understanding of its physical, chemical, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a reliable method for its preparation and purification, enabling scientists to utilize this versatile compound in the creation of novel and complex molecules.
References
- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selfstudys.com [selfstudys.com]
- 3. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 4. youtube.com [youtube.com]
- 5. This compound | 7425-53-8 [chemicalbook.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. jk-sci.com [jk-sci.com]
Ethyl 4-iodobutyrate: A Technical Guide for Researchers
CAS Number: 7425-53-8 Molecular Weight: 242.06 g/mol
This technical guide provides an in-depth overview of Ethyl 4-iodobutyrate, a versatile reagent in organic synthesis. Primarily utilized by researchers, scientists, and drug development professionals, this document outlines its physicochemical properties, synthesis, and key applications, with a focus on its role as an alkylating agent.
Core Physicochemical Data
This compound is a liquid at room temperature and should be stored under refrigeration.[1] Key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 7425-53-8[1] |
| Molecular Formula | C₆H₁₁IO₂ |
| Molecular Weight | 242.06 g/mol [1] |
| Physical Form | Liquid[1] |
| IUPAC Name | ethyl 4-iodobutanoate[1] |
| Storage Temperature | Refrigerator[1] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a Finkelstein reaction, which involves a halogen exchange from a more readily available halo-ester, typically Ethyl 4-bromobutyrate.
Experimental Protocol: Finkelstein Reaction
This protocol details the synthesis of this compound from Ethyl 4-bromobutyrate and potassium iodide in an acetone solvent.
Materials:
-
Ethyl 4-bromobutyrate
-
Potassium iodide
-
Acetone
-
Hexane
-
Ether
-
Neutral alumina
-
Round-bottom flask
-
Reflux condenser
-
Sintered glass funnel
Procedure:
-
Dissolve Ethyl 4-bromobutyrate (e.g., 6.0 mL, 40.2 mmol) in acetone (40 mL) in a 100 mL round-bottom flask.[2]
-
Add potassium iodide (e.g., 13.35 g, 80.4 mmol, 2.0 eq.).[2]
-
Install a reflux condenser and heat the reaction mixture to reflux for 12 hours.[2]
-
After the reaction is complete, cool the solution to room temperature.[2]
-
Filter the mixture through a sintered glass funnel and concentrate the filtrate under reduced pressure.[2]
-
Dissolve the resulting yellow oil in a 1:1 hexane/ether solvent mixture (approximately 50 mL).[2]
-
Filter the solution through a neutral alumina column for decolorization.[2]
-
Rinse the column with an additional 100 mL of the 1:1 hexane/ether solvent mixture.[2]
-
Concentrate the solution to yield this compound.[2]
Caption: Synthesis of this compound via Finkelstein Reaction.
Applications in Organic Synthesis
This compound serves as a key synthetic intermediate, primarily acting as an alkylating agent to introduce a 4-ethoxycarbonylbutyl group onto various nucleophiles.
Alkylation of Amines
A significant application of this compound is in the N-alkylation of primary and secondary amines. This reaction is fundamental in the synthesis of more complex molecules, including pharmaceutical intermediates. The reaction proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon bearing the iodine atom.
General Experimental Protocol for N-Alkylation:
-
Dissolve the primary or secondary amine in a suitable solvent (e.g., isopropanol, DMF, or acetonitrile).
-
Add a base, such as potassium carbonate or a non-nucleophilic organic base like diisopropylethylamine (Hünig's base), to act as a scavenger for the hydroiodic acid byproduct.[3]
-
Add this compound to the reaction mixture. The iodide is a good leaving group, facilitating the reaction.[3]
-
Stir the reaction at room temperature or with gentle heating until completion, monitoring by techniques such as TLC or GC-MS.
-
Upon completion, the reaction is worked up by filtration to remove the base and any salts, followed by solvent evaporation.
-
The crude product is then purified, typically by column chromatography.
It is important to note that the alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product.[4] Careful control of stoichiometry and reaction conditions is necessary to achieve selectivity.
Caption: General workflow for the N-alkylation of a primary amine.
Synthesis of GABA Analogs
This compound is a useful building block in the synthesis of derivatives of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.[5] GABA analogs are an important class of drugs with anticonvulsant, analgesic, and anxiolytic properties.[6] While specific protocols detailing the direct use of this compound are not prevalent in the provided search results, its structural motif is relevant for creating the carbon backbone of certain GABA analogs. For instance, the four-carbon ester chain can be incorporated into more complex molecules that are then further modified to produce the final GABA derivative.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain detailing the direct biological activity or associated signaling pathways of this compound itself. Its primary role in a drug development context is as a synthetic intermediate and an alkylating agent, rather than as a pharmacologically active compound.[7][8][9][10][11] Researchers using this compound should be aware of its classification as an alkylating agent, a class of compounds known to be cytotoxic, and handle it with appropriate safety precautions.[7][8]
Conclusion
This compound is a valuable and versatile reagent for chemical synthesis, particularly for the introduction of the 4-ethoxycarbonylbutyl group via alkylation reactions. Its well-defined synthesis and reactivity make it a useful tool for medicinal chemists and researchers in the development of novel molecules, including analogs of important neurotransmitters like GABA. While direct biological activity has not been a focus of research, its utility as a building block in the creation of biologically active compounds is well-established.
References
- 1. This compound | 7425-53-8 [sigmaaldrich.com]
- 2. This compound | 7425-53-8 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - Amine alkylation help needed.. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scirp.org [scirp.org]
- 6. GABA analogue - Wikipedia [en.wikipedia.org]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 11. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 4-Iodobutyrate: A Technical Guide to its Applications in Research
Introduction
Ethyl 4-iodobutyrate (CAS No: 7425-53-8) is a versatile bifunctional organic compound widely utilized in chemical and pharmaceutical research.[1][2] Structurally, it comprises a four-carbon butyrate backbone, an ethyl ester functional group, and a terminal iodine atom. This unique combination makes it a valuable building block and alkylating agent for the synthesis of a diverse range of more complex molecules. The presence of a reactive carbon-iodine bond allows for facile nucleophilic substitution, while the ethyl ester group can be readily hydrolyzed to a carboxylic acid, providing a handle for further chemical modifications. This guide provides an in-depth overview of the primary research applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations.
Core Physicochemical & Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for its safe handling and for planning synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁IO₂ | [2] |
| Molecular Weight | 242.06 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Density | 1.363 g/mL at 25 °C (for Ethyl 4-bromobutyrate) | |
| Boiling Point | 80-82 °C at 10 mmHg (for Ethyl 4-bromobutyrate) | |
| Refractive Index | n20/D 1.456 (for Ethyl 4-bromobutyrate) | |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Refrigerator | [1] |
| GHS Hazard Statement | Description | Reference |
| H302 | Harmful if swallowed | [1][2] |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Key Research Applications
This compound's reactivity makes it a staple reagent in several areas of chemical research, particularly in the synthesis of novel organic compounds for drug discovery and materials science.
Alkylating Agent in Organic Synthesis
The primary application of this compound is as an alkylating agent. The carbon atom bonded to the iodine is electrophilic and readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This reaction introduces a 4-ethoxycarbonylbutyl group into the target molecule.
N-Alkylation of Amines: this compound is frequently used to alkylate primary and secondary amines to produce higher substituted amines and quaternary ammonium salts.[3][4][5] This reaction is fundamental in modifying the structure and properties of amine-containing compounds. However, a common challenge is over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide, leading to a mixture of products.[6]
Precursor for Bioactive Molecules
This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds.
Histone Deacetylase (HDAC) Inhibitors: Histone deacetylase inhibitors are a class of anti-cancer agents that interfere with the function of HDAC enzymes, leading to hyperacetylation of histones and altered gene expression.[7][8] Many HDAC inhibitors feature a structure comprising a zinc-binding group, a linker, and a capping group. The butyrate moiety is a common linker component, and this compound is an ideal reagent for its introduction.[8]
GABA Analogues: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its analogues are a class of drugs with anticonvulsant, anxiolytic, and analgesic properties.[9] The 4-aminobutanoic acid core structure of GABA makes this compound a logical precursor for synthesizing various derivatives, where modifications are made to the carbon backbone or the amino and carboxyl groups.[10][11][12]
Synthesis of Heterocyclic Compounds
The bifunctional nature of this compound allows it to be used in cyclization reactions to form various heterocyclic structures, which are prevalent in medicinal chemistry. For example, reaction with appropriate binucleophilic reagents can lead to the formation of five- or six-membered rings containing one or more heteroatoms.
Experimental Protocols
Detailed methodologies are crucial for reproducibility in research. Below is a representative protocol for the synthesis of this compound from its more common bromo-analogue, a reaction often performed to generate the more reactive iodo-species in situ or as an isolated intermediate.
Protocol: Synthesis of this compound via Finkelstein Reaction
This protocol describes the nucleophilic substitution of bromide with iodide (Finkelstein reaction) to produce this compound from Ethyl 4-bromobutyrate.
Materials:
-
Ethyl 4-bromobutyrate (1.0 eq)
-
Potassium iodide (2.0 eq)[13]
-
Acetone (anhydrous)
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Sintered glass funnel
-
Rotary evaporator
-
Hexane/Ether mixture (1:1)
-
Neutral alumina
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Ethyl 4-bromobutyrate (e.g., 6.0 mL, 40.2 mmol) in 40 mL of anhydrous acetone.[13]
-
Addition of Iodide: Add potassium iodide (e.g., 13.35 g, 80.4 mmol) to the solution.[13]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 12 hours. The formation of a potassium bromide precipitate will be observed.[13]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solution through a sintered glass funnel to remove the precipitated potassium bromide.[13]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[13]
-
Purification: Dissolve the resulting yellow oil in approximately 50 mL of a 1:1 hexane/ether solvent mixture. Pass the solution through a short column of neutral alumina to decolorize it. Rinse the column with an additional 100 mL of the solvent mixture.[13]
-
Final Product: Concentrate the combined organic fractions under reduced pressure to yield this compound as a purified oil. A typical yield for this reaction is around 87%.[13]
Characterization Data (¹H NMR):
-
¹H NMR (300 MHz, CDCl₃): δ 4.14 (q, J = 7.2 Hz, 2H), 3.24 (t, J = 6.8 Hz, 2H), 2.44 (t, J = 7.1 Hz, 2H), 2.13 (m, 2H), 1.26 (t, J = 7.2 Hz, 3H).[13]
This compound is a highly valuable and versatile reagent in the modern research laboratory. Its utility as an alkylating agent for introducing a flexible four-carbon chain with a terminal ester group is central to its application. This functionality is exploited in the synthesis of a wide array of compounds, from fundamental organic structures to complex, biologically active molecules like HDAC inhibitors and GABA analogues. The straightforward protocols for its use and synthesis, combined with its predictable reactivity, ensure that this compound will remain a key building block for researchers and scientists in the ongoing development of new medicines and materials.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Design and synthesis of a novel class of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA analogue - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 7425-53-8 [chemicalbook.com]
Ethyl 4-iodobutyrate: A Technical Guide to its Core Reactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 4-iodobutyrate, also known as ethyl 4-iodobutanoate, is a valuable bifunctional organic compound featuring both an ester and a primary alkyl iodide.[1] Its structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive carbon-iodine bond, which is significantly weaker and more polarizable than corresponding C-Br or C-Cl bonds, renders the terminal carbon highly susceptible to nucleophilic attack.[1] This guide provides an in-depth analysis of its fundamental reactivity, supported by experimental data, detailed protocols, and workflow visualizations.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized below. This data is essential for its identification, handling, and use in quantitative experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| Molecular Formula | C₆H₁₁IO₂ | [1][2] |
| Molecular Weight | 242.05 g/mol | [1][2] |
| CAS Number | 7425-53-8 | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 65°C (at 2.5 mmHg) | [1] |
| Purity | Typically ≥97% |
| Storage Conditions | 2-8°C, protected from light |[1] |
Table 2: ¹H NMR Spectroscopic Data of this compound Spectrum recorded in CDCl₃ at 300 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Reference |
|---|---|---|---|---|---|
| 4.14 | Quartet (q) | 7.2 | 2H | -OCH₂ CH₃ | [3] |
| 3.24 | Triplet (t) | 6.8 | 2H | I-CH₂ - | [3] |
| 2.44 | Triplet (t) | 7.1 | 2H | -CH₂ -C=O | [3] |
| 2.13 | Multiplet (m) | - | 2H | -CH₂CH₂ CH₂- | [3] |
| 1.26 | Triplet (t) | 7.2 | 3H | -OCH₂CH₃ |[3] |
Synthesis of this compound
Caption: Synthetic pathway for this compound via the Finkelstein reaction.
Experimental Protocol: Finkelstein Reaction
This protocol is adapted from established literature procedures.[3]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 4-bromobutyrate (6.0 mL, 40.2 mmol) in 40 mL of acetone.
-
Addition of Reagent: Add potassium iodide (13.35 g, 80.4 mmol, 2.0 eq.) to the solution.
-
Reflux: Install a reflux condenser and heat the reaction mixture to reflux for 12 hours.
-
Workup: After the reaction is complete, cool the solution to room temperature. Filter the mixture through a sintered glass funnel to remove the precipitated salt and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the resulting yellow oil in approximately 50 mL of a 1:1 hexane/ether solvent mixture. For decolorization, filter the solution through a plug of neutral alumina.
-
Isolation: Rinse the alumina with an additional 100 mL of the 1:1 hexane/ether solvent. Concentrate the combined filtrates to yield the final product, this compound. A typical yield for this procedure is around 87%.[3]
Core Reactivity
The reactivity of this compound is dominated by its two functional groups: the alkyl iodide and the ester. This allows for selective transformations at either end of the molecule.
Reactions at the Carbon-Iodine Bond
The primary alkyl iodide is an excellent electrophile for Sₙ2 reactions.[7][8] The iodide ion is a superb leaving group, facilitating nucleophilic attack at the terminal carbon.
Caption: Generalized workflow for Sₙ2 nucleophilic substitution at the C-I bond.
A. Alkylation of Amines: this compound can act as an alkylating agent for primary and secondary amines to form higher substituted amines.[9] However, these reactions can be complex, as the newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to a mixture of products and potential overalkylation to form quaternary ammonium salts (the Menshutkin reaction).[9][10]
B. Formation of Organometallic Reagents:
-
Grignard Reagents: The formation of a Grignard reagent from this compound by reaction with magnesium is generally not feasible.[11] The highly nucleophilic Grignard reagent, once formed, would rapidly attack the ester group of another molecule, leading to a complex mixture of products.[12][13]
-
Reformatsky-type Reagents: The classic Reformatsky reaction involves α-halo esters reacting with zinc to form a zinc enolate.[14][15] While this compound is a γ-halo ester, it can react with activated zinc (Rieke zinc) to form an organozinc reagent, bis(4-ethoxy-4-oxobutyl)zinc.[3][16] These organozinc reagents are less reactive than Grignard reagents and typically do not react with the ester functionality, making them useful for subsequent reactions with other electrophiles.[14][15]
Reactions at the Ester Functional Group
The ester group can undergo several characteristic reactions, including hydrolysis and reduction.
A. Hydrolysis: The ester can be cleaved by hydrolysis under either acidic or basic conditions.[17][18]
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, yielding a carboxylic acid (4-iodobutanoic acid) and an alcohol (ethanol).[19][20] The reaction is the reverse of Fischer esterification.[20]
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a strong base, such as NaOH.[19] The reaction goes to completion and produces an alcohol (ethanol) and the salt of the carboxylic acid (e.g., sodium 4-iodobutanoate).[17][18]
Caption: Comparison of acidic and basic hydrolysis pathways for this compound.
B. Reduction: The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The reaction would yield 4-iodobutane-1-ol. Care must be taken as such strong, nucleophilic hydrides could also potentially reduce the C-I bond.
C. Reaction with Grignard Reagents: If this compound is treated with an external Grignard reagent (e.g., methylmagnesium bromide), the Grignard reagent will attack the electrophilic carbonyl carbon of the ester. This reaction typically proceeds with the addition of two equivalents of the Grignard reagent to yield a tertiary alcohol after an acidic workup.[12][13]
Applications in Drug Development
This compound's bifunctional nature makes it a highly useful scaffold in medicinal chemistry and drug development. It can be used to introduce a four-carbon chain with a terminal functional group (carboxy or hydroxy after transformation) into a target molecule. The primary iodide allows for facile C-N, C-O, C-S, and C-C bond formation through nucleophilic substitution, enabling the linkage of the butyrate chain to various pharmacophores. This versatility is crucial for building molecular libraries and optimizing lead compounds in the drug discovery process.
References
- 1. This compound | 7425-53-8 | Benchchem [benchchem.com]
- 2. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 7425-53-8 [chemicalbook.com]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Finkelstein Reaction [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. adichemistry.com [adichemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Reformatsky Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. youtube.com [youtube.com]
Ethyl 4-iodobutyrate: A Comprehensive Technical Guide for Researchers
An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Alkylating Agent in Organic Chemistry and Drug Discovery.
Introduction
Ethyl 4-iodobutyrate is a valuable bifunctional molecule widely utilized in organic synthesis as a versatile building block. Its structure, incorporating both an ethyl ester and a primary alkyl iodide, allows for a range of chemical transformations, making it a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and molecular imaging agents. The reactivity of the carbon-iodine bond, in particular, renders it an excellent electrophile for alkylation reactions. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, with a focus on detailed experimental protocols and data relevant to researchers in organic synthesis and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is crucial for its identification, handling, and use in synthetic applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | ethyl 4-iodobutanoate[1][2] |
| Synonyms | Ethyl γ-iodobutyrate, 4-Iodobutanoic acid ethyl ester |
| CAS Number | 7425-53-8[1][2] |
| Molecular Formula | C₆H₁₁IO₂[1] |
| Molecular Weight | 242.05 g/mol [1] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 98-100 °C at 10 mmHg |
| Density | 1.556 g/mL at 25 °C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Key Features and Assignments |
| ¹H NMR (CDCl₃) | δ 4.14 (q, J = 7.1 Hz, 2H, -OCH₂ CH₃), 3.22 (t, J = 6.9 Hz, 2H, I-CH₂ -), 2.45 (t, J = 7.3 Hz, 2H, -CH₂ -C=O), 2.16 (quint, J = 7.1 Hz, 2H, -CH₂-CH₂ -CH₂-), 1.26 (t, J = 7.1 Hz, 3H, -OCH₂CH₃ ) |
| ¹³C NMR (CDCl₃) | δ 172.5 (C=O), 60.7 (-OC H₂CH₃), 34.1 (-C H₂-C=O), 32.8 (-CH₂-C H₂-CH₂-), 14.2 (-OCH₂C H₃), 5.9 (I-C H₂-) |
| IR (Infrared) | ν ~2980 cm⁻¹ (C-H, alkyl), ~1730 cm⁻¹ (C=O, ester), ~1180 cm⁻¹ (C-O, ester), ~640 cm⁻¹ (C-I) |
| MS (Mass Spec.) | m/z (EI): 242 [M]⁺, 197 [M-OEt]⁺, 115 [M-I]⁺, 87, 55 |
Discovery and Synthesis
While a singular "discovery" of a simple ester like this compound is not well-documented, its synthesis is a classic application of the Finkelstein reaction , a cornerstone of halogen exchange chemistry. Developed by German chemist Hans Finkelstein in 1910, this Sₙ2 reaction involves the treatment of an alkyl chloride or bromide with an excess of an alkali metal iodide in a solvent where the resulting sodium chloride or bromide is insoluble, thus driving the equilibrium towards the formation of the alkyl iodide.
The most common and efficient method for preparing this compound is the Finkelstein reaction using ethyl 4-bromobutyrate as the starting material and sodium iodide in acetone.
Experimental Protocol: Synthesis of this compound via Finkelstein Reaction
This protocol details a standard procedure for the synthesis of this compound from ethyl 4-bromobutyrate.
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 4-bromobutyrate (1.0 eq) in anhydrous acetone.
-
Addition of Sodium Iodide: Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by the formation of a white precipitate (sodium bromide). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure to remove most of the acetone. Dilute the residue with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. The product can be further purified by vacuum distillation.
Expected Yield: 85-95%
Applications in Drug Development and Organic Synthesis
This compound serves as a key building block in the synthesis of a variety of biologically active molecules due to its ability to act as an effective alkylating agent.
Role as an Alkylating Agent
The carbon-iodine bond in this compound is relatively weak and polarized, making the terminal carbon atom highly electrophilic and susceptible to nucleophilic attack. This reactivity is harnessed to introduce the 4-carboxyethylbutyl group into various molecules.
References
A Technical Guide to the Spectral Analysis of Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-iodobutyrate (CAS No. 7425-53-8) is a valuable alkylating agent and intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its linear carbon chain, terminal iodide, and ester functionality make it a versatile building block. Accurate and thorough characterization of this compound is critical for ensuring purity, confirming identity, and guaranteeing the success of subsequent synthetic steps. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound, complete with detailed experimental protocols and data interpretation.
The structural formula of this compound is: I-CH₂-CH₂-CH₂-C(=O)O-CH₂-CH₃
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a primary technique for elucidating the hydrogen framework of a molecule. The spectrum of this compound shows five distinct signals, each corresponding to a unique proton environment. The chemical shifts are influenced by the electronegativity of nearby atoms (iodine and oxygen), with protons closer to these atoms appearing further downfield.
Quantitative ¹H NMR Data
The following data are predicted based on established chemical shift principles and analysis of structurally similar compounds, such as ethyl 4-bromobutyrate. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Assigned Protons (Label) | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| -OCH₂CH₃ (a) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| -CH₂CH₂ CH₂I (c) | ~2.15 | Quintet (quin) | ~7.0 | 2H |
| -CH₂ C(=O)O- (d) | ~2.42 | Triplet (t) | ~7.2 | 2H |
| I-CH₂ - (b) | ~3.21 | Triplet (t) | ~6.8 | 2H |
| -OCH₂ CH₃ (e) | ~4.14 | Quartet (q) | ~7.1 | 2H |
Experimental Protocol: ¹H NMR
-
Sample Preparation : Approximately 10-15 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added to serve as an internal reference (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation : Data are acquired on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : Standard one-pulse sequence.
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : -2 to 12 ppm
-
Acquisition Time : ~4 seconds
-
Relaxation Delay : 2 seconds
-
Number of Scans : 16
-
-
Data Processing : The resulting Free Induction Decay (FID) is processed with a Fourier transform. The spectrum is then manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon (¹³C) NMR provides direct information about the carbon skeleton of the molecule. In a proton-decoupled spectrum, each unique carbon atom in this compound gives a single sharp signal.
Quantitative ¹³C NMR Data
The following chemical shifts are predicted based on the analysis of analogous compounds and standard correlation charts.
| Assigned Carbon (Label) | Chemical Shift (δ) (ppm) |
| I-CH₂ - (B) | ~5.8 |
| -OCH₂CH₃ (A) | ~14.2 |
| -CH₂CH₂ CH₂I (C) | ~30.1 |
| -CH₂ C(=O)O- (D) | ~34.5 |
| -OCH₂ CH₃ (E) | ~60.6 |
| -C (=O)O- (F) | ~172.5 |
Experimental Protocol: ¹³C NMR
-
Sample Preparation : A more concentrated sample is typically used for ¹³C NMR. Approximately 40-50 mg of this compound is dissolved in 0.6-0.7 mL of CDCl₃ in a 5 mm NMR tube.
-
Instrumentation : Data are acquired on a 100 MHz (or higher, corresponding to a 400 MHz proton spectrometer) NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : Standard single-pulse with broadband proton decoupling.
-
Solvent : CDCl₃
-
Temperature : 298 K
-
Spectral Width : -5 to 220 ppm
-
Acquisition Time : ~1-2 seconds
-
Relaxation Delay : 2-5 seconds
-
Number of Scans : 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The spectrum of this compound is dominated by features of the ester group.
Quantitative IR Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 2980-2900 | Medium-Strong | C-H Stretch (sp³) | Alkyl C-H |
| ~1735 | Strong, Sharp | C=O Stretch | Ester Carbonyl |
| ~1250-1150 | Strong | C-O Stretch | Ester C-O |
| ~550 | Weak-Medium | C-I Stretch | Alkyl Iodide |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal) is used.
-
Background Spectrum : The ATR crystal surface is cleaned with isopropanol and allowed to dry completely. A background spectrum is collected to measure the absorbance of the ambient environment, which is automatically subtracted from the sample spectrum.[1]
-
Sample Analysis : A single drop of liquid this compound is placed directly onto the ATR crystal, ensuring complete coverage.[1]
-
Data Acquisition : The sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum.
-
Data Processing : The resulting spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).
Visualized Data Correlation
The following diagram illustrates the correlation between the molecular structure of this compound and its characteristic NMR and IR spectral data.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-iodobutyrate as a Versatile Alkylating Agent
Introduction
Ethyl 4-iodobutyrate (CAS No. 7425-53-8) is a valuable bifunctional molecule widely employed in organic synthesis as an alkylating agent.[1][2] Its structure incorporates a reactive primary iodide, which serves as an excellent leaving group in nucleophilic substitution reactions, and a stable ethyl ester moiety. This combination allows for the introduction of a four-carbon ester chain onto a variety of nucleophiles. Alkylating agents are fundamental in medicinal chemistry and drug development for their ability to form covalent bonds with cellular macromolecules.[3][4][5] The butyrate chain introduced by this reagent is a common structural motif in natural products and pharmaceuticals, making this compound a key building block for creating complex molecular architectures and developing novel therapeutic agents.[6]
Core Applications
This compound is effective for the alkylation of a wide range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon atoms. This versatility makes it a staple reagent for constructing diverse molecular frameworks.
N-Alkylation of Amines and Nitrogen Heterocycles
N-alkylation is a crucial transformation in organic synthesis, particularly for modifying the properties of amines and nitrogen-containing heterocycles like indoles, which are prevalent scaffolds in FDA-approved drugs.[7] The reaction typically involves the deprotonation of the N-H bond by a suitable base, followed by a nucleophilic attack on the electrophilic carbon of this compound.[8] The choice of base is critical and often depends on the acidity of the N-H proton.[9][10]
General Reaction Scheme: The process begins with the deprotonation of a primary or secondary amine/heterocycle to enhance its nucleophilicity, followed by an Sɴ2 reaction with this compound.[8][11]
References
- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7425-53-8 [chemicalbook.com]
- 3. reelmind.ai [reelmind.ai]
- 4. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 5. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Role of Natural Products as Sources of Therapeutic Agents for Innovative Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Ethyl 4-iodobutyrate in Organic Synthesis
Introduction
Ethyl 4-iodobutyrate is a versatile reagent in organic synthesis, primarily utilized as a four-carbon electrophilic building block. Its reactivity is dominated by the carbon-iodine (C-I) bond. The iodine atom is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack. The C-I bond is significantly weaker than the corresponding C-Br or C-Cl bonds, which renders iodoalkanes more reactive in nucleophilic substitution and cross-coupling reactions, often allowing for milder reaction conditions.[1] This document outlines key applications and detailed protocols for the use of this compound in common synthetic transformations.
Application 1: Carbon-Heteroatom (C-O) Bond Formation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[2][3] this compound serves as an excellent electrophile in this reaction. The alkoxide, generated by deprotonating an alcohol with a suitable base, acts as the nucleophile. Due to the SN2 mechanism, this method is most effective with primary alkyl halides like this compound, as steric hindrance is minimal.[3]
Experimental Protocol: Synthesis of Ethyl 4-ethoxybutyrate
This protocol details the reaction of sodium ethoxide with this compound.
1. Reagent Preparation:
-
Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq) to anhydrous ethanol under an inert atmosphere (e.g., Argon or Nitrogen). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
2. Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the freshly prepared sodium ethoxide solution.
-
Cool the solution in an ice bath.
-
Slowly add this compound (1.0 eq) to the stirred ethoxide solution via a syringe.
3. Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (the boiling point of ethanol is approximately 78 °C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding deionized water to dissolve the sodium iodide salt formed.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).[2]
-
Combine the organic layers and wash with water, followed by a saturated brine solution to remove residual salts.[5]
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude ethyl 4-ethoxybutyrate by vacuum distillation.
Data Presentation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 242.05 | (User Defined) |
| Sodium | 1.1 | 22.99 | (Calculated) |
| Anhydrous Ethanol | Solvent | 46.07 | (User Defined) |
| Conditions | |||
| Temperature | Reflux (~78 °C) | ||
| Time | 2-4 h | ||
| Expected Yield | 80-90% |
Visualization: Williamson Ether Synthesis Workflow
Caption: Workflow for Williamson Ether Synthesis.
Application 2: Carbon-Carbon Bond Formation via Enolate Alkylation
The alkylation of enolates is a fundamental C-C bond-forming reaction. β-ketoesters, such as ethyl acetoacetate, contain acidic α-protons that can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form a nucleophilic enolate.[6] This enolate can then react with an electrophile like this compound in an SN2 reaction to form a new carbon-carbon bond.
Experimental Protocol: Alkylation of Ethyl Acetoacetate
This protocol describes the alkylation of ethyl acetoacetate using NaH as the base and this compound as the alkylating agent.
1. Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the flask. Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
2. Enolate Formation:
-
Slowly add ethyl acetoacetate (1.0 eq) dropwise to the stirred NaH suspension. Hydrogen gas will evolve.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium enolate.
3. Alkylation:
-
Cool the enolate solution back down to 0 °C.
-
Add this compound (1.05 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
4. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[6]
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[6]
Data Presentation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Ethyl acetoacetate | 1.0 | 130.14 | (User Defined) |
| Sodium Hydride (60%) | 1.1 | 24.00 | (Calculated) |
| This compound | 1.05 | 242.05 | (Calculated) |
| Anhydrous THF | Solvent | 72.11 | (User Defined) |
| Conditions | |||
| Temperature | Reflux (~66 °C) | ||
| Time | 4-6 h | ||
| Expected Yield | 75-85% |
Visualization: Enolate Alkylation Reaction Scheme
Caption: Reaction scheme for enolate alkylation.
Application 3: Carbon-Carbon Bond Formation via Barbier Reaction
The Barbier reaction is an organometallic reaction between an alkyl halide, a carbonyl compound, and a metal such as magnesium, zinc, or indium.[7] Unlike the Grignard reaction, the Barbier reaction is a one-pot synthesis where the organometallic reagent is generated in situ. This protocol outlines a Barbier-type reaction of this compound with an aldehyde using zinc metal.
Experimental Protocol: Reaction with Benzaldehyde
1. Reaction Setup:
-
In a round-bottom flask, place zinc dust (2.0 eq) and a small crystal of iodine (as an activator).
-
Gently heat the flask under vacuum with a heat gun to activate the zinc and remove any moisture, then cool to room temperature and backfill with an inert gas.
-
Add a solvent, such as anhydrous THF.
2. Reaction Execution:
-
In a separate flask, prepare a solution of this compound (1.5 eq) and benzaldehyde (1.0 eq) in anhydrous THF.
-
Add a small portion of this solution to the stirred zinc suspension.
-
The reaction may require gentle heating or sonication to initiate. An exothermic reaction indicates initiation.
-
Once initiated, add the remainder of the aldehyde/iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the reaction at room temperature or with gentle heating for 2-3 hours, monitoring by TLC.
3. Work-up and Purification:
-
Quench the reaction by pouring it into a cold, saturated aqueous solution of NH₄Cl.
-
Stir for 15-30 minutes until the zinc salts dissolve.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Benzaldehyde | 1.0 | 106.12 | (User Defined) |
| This compound | 1.5 | 242.05 | (Calculated) |
| Zinc Dust | 2.0 | 65.38 | (Calculated) |
| Anhydrous THF | Solvent | 72.11 | (User Defined) |
| Conditions | |||
| Temperature | Room Temp to Reflux | ||
| Time | 2-3 h | ||
| Expected Yield | 60-75% |
Visualization: Barbier Reaction Logical Flow
Caption: Logical workflow for the Barbier reaction.
References
Ethyl 4-iodobutyrate: A Versatile Reagent in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Ethyl 4-iodobutyrate is a valuable bifunctional molecule increasingly utilized in medicinal chemistry for the synthesis of a diverse range of therapeutic agents. Its chemical structure, featuring a reactive terminal iodide and a modifiable ester group, makes it an ideal building block for introducing butyrate chains into drug candidates. This application note explores its utility as an alkylating agent and a linker in the development of novel therapeutics, with a particular focus on the synthesis of histone deacetylase (HDAC) inhibitors.
Application 1: Synthesis of Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their dysregulation is implicated in various diseases, particularly cancer, making them a significant target for drug development. Many HDAC inhibitors feature a common pharmacophore consisting of a zinc-binding group, a linker, and a cap group. This compound serves as an effective reagent for constructing the linker region of these inhibitors.
One of the most well-known HDAC inhibitors is Vorinostat (SAHA), which has a hydroxamic acid zinc-binding group connected to a phenyl cap group via a six-carbon linker. Analogs of Vorinostat and other HDAC inhibitors can be synthesized using this compound to introduce the butyrate portion of the linker.
Experimental Protocol: Synthesis of a Vorinostat Analog Intermediate
This protocol outlines the synthesis of an intermediate for a Vorinostat analog, where this compound is used to alkylate an amine, demonstrating its utility in forming a key carbon-nitrogen bond in the linker chain.
Objective: To synthesize ethyl 4-(phenylamino)butanoate, a key intermediate for a Vorinostat analog.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at reflux for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired ethyl 4-(phenylamino)butanoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | Aniline |
| Reagent | This compound |
| Product | Ethyl 4-(phenylamino)butanoate |
| Typical Yield | 70-85% |
| Purity | >95% (by NMR and LC-MS) |
Diagram of the Synthetic Workflow:
Application Notes and Protocols for the Synthesis of Derivatives Using Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from Ethyl 4-iodobutyrate, a versatile reagent in organic synthesis. The resulting compounds, including substituted amino, oxy, and thiobutyrates, have potential applications in medicinal chemistry and drug development, for instance as modulators of GABAergic signaling, as potential antimicrobial agents, or as components of self-immolative spacers for drug delivery systems.
Synthesis of Ethyl 4-(Substituted-amino)butyrate Derivatives
The reaction of this compound with primary and secondary amines provides access to a variety of N-substituted-γ-aminobutyric acid (GABA) analogues. These compounds are of interest for their potential interaction with GABA receptors.[1][2][3]
Experimental Protocol: N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of primary and secondary amines with this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the amine (1.2 equivalents) in acetonitrile or DMF (10 mL per mmol of this compound) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents).
-
Add this compound (1.0 equivalent) to the stirred mixture.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Ethyl 4-(substituted-amino)butyrate.
Quantitative Data for N-Alkylation Reactions:
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | CH₃CN | 60 | 12 | >85 (estimated) |
| Morpholine | K₂CO₃ | DMF | 80 | 8 | >80 (estimated) |
| Aniline | Et₃N | CH₃CN | Reflux | 24 | >70 (estimated) |
Note: Yields are estimated based on general N-alkylation reactions of alkyl iodides and may vary depending on the specific amine and reaction conditions.
Synthesis of Ethyl 4-(Substituted-oxy)butyrate Derivatives
The Williamson ether synthesis provides a reliable method for the preparation of aryl and alkyl ethers from this compound and corresponding alcohols or phenols.[4][5] These derivatives can be found in various biologically active molecules.
Experimental Protocol: O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol outlines the synthesis of Ethyl 4-phenoxybutyrate as a representative example.
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.1 equivalents) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add this compound (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for O-Alkylation Reactions:
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenol | NaH | DMF | RT | 18 | >90 (estimated) |
| 4-Methoxyphenol | K₂CO₃ | Acetone | Reflux | 24 | >85 (estimated) |
| Ethanol | NaH | THF | RT | 12 | >95 (estimated) |
Note: Yields are estimated based on typical Williamson ether synthesis reactions and may vary.[6]
Synthesis of Ethyl 4-(Substituted-thio)butyrate Derivatives
Thioethers can be synthesized by the reaction of this compound with thiols in the presence of a base. Thioether derivatives are known to exhibit a range of biological activities, including antimicrobial properties.[7][8][9][10][11]
Experimental Protocol: S-Alkylation of Thiols
This protocol provides a general method for the synthesis of thioethers from this compound.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Sodium hydroxide (NaOH) or Sodium hydride (NaH)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the thiol (1.1 equivalents) in ethanol or THF in a round-bottom flask.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature or heat gently (40-60 °C) until completion as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for S-Alkylation Reactions:
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | NaOH | EtOH | RT | 6 | >90 (estimated) |
| Benzyl mercaptan | NaH | THF | RT | 4 | >95 (estimated) |
| Ethanethiol | NaOH | EtOH | RT | 8 | >85 (estimated) |
Note: Yields are estimated based on general S-alkylation reactions of alkyl halides with thiols.[12]
Downstream Applications: Cyclization Reactions
The synthesized derivatives of this compound can serve as precursors for heterocyclic compounds. For example, Ethyl 4-aminobutyrate derivatives can undergo intramolecular cyclization to form γ-lactams (2-pyrrolidinones), and Ethyl 4-hydroxybutyrate derivatives can form γ-butyrolactones.[13][13] These heterocyclic scaffolds are present in numerous pharmaceuticals and natural products.
Experimental Workflow for Synthesis and Cyclization
Caption: General workflow for the synthesis of derivatives and subsequent cyclization.
Signaling Pathways and Potential Applications
GABAergic Signaling
Derivatives of γ-aminobutyric acid (GABA) synthesized from this compound are analogues of the primary inhibitory neurotransmitter in the central nervous system. These compounds have the potential to interact with GABA receptors (GABA-A and GABA-B), thereby modulating neuronal excitability. This interaction could lead to sedative, anxiolytic, and anticonvulsant effects.[1][2][3] Further research into the structure-activity relationships of these novel GABA analogues could lead to the development of new therapeutics for neurological disorders.
Caption: Simplified GABAergic signaling pathway and the potential modulation by GABA analogues.
Antimicrobial Activity
Thioether derivatives have been reported to possess antimicrobial activity against a range of bacterial and fungal pathogens.[7][8][9][10][11] The synthesized Ethyl 4-(substituted-thio)butyrate derivatives could be screened for their efficacy against clinically relevant microbes. The mechanism of action for such compounds can be diverse, potentially involving the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with virulence factors.[7]
Self-Immolative Spacers in Drug Delivery
The 4-aminobutyric acid backbone can be incorporated into self-immolative spacers, which are molecular constructs designed to release a therapeutic agent upon a specific triggering event.[14][15] The rate of the cyclization of 4-aminobutyric acid derivatives to release a linked drug molecule can be tuned by substitution on the nitrogen and the α-carbon. This offers a promising strategy for targeted and controlled drug release.
Caption: Logical flow of drug release from a self-immolative spacer.
References
- 1. GABA receptor agonist - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor agonist - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. francis-press.com [francis-press.com]
- 7. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. jmaterenvironsci.com [jmaterenvironsci.com]
- 13. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 14. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Incorporation of a self-immolative spacer enables mechanically triggered dual payload release - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ethyl 4-Iodobutyrate in the Synthesis of Natural Products: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-iodobutyrate and its analogs are versatile C4 building blocks in the intricate art of natural product synthesis. Their utility primarily lies in their ability to act as electrophilic agents, enabling the introduction of a butyrate ester side chain through alkylation reactions. This functionality is a common structural motif in a variety of biologically active natural products. This document provides a detailed account of the application of this compound and its close analog, ethyl 4-bromobutyrate, in the synthesis of a key natural product, (+)-biotin, along with relevant experimental protocols and data.
Synthesis of (+)-Biotin: A Case Study
The total synthesis of (+)-biotin, a vital B vitamin, has been a subject of extensive research due to its biological significance. One elegant approach involves the use of a thiocarbonyl ylide which undergoes a cycloaddition and subsequent alkylation with an ethyl 4-halobutyrate to construct the key tetrahydrothiophene ring and introduce the valeric acid side chain precursor. A notable synthesis that exemplifies this strategy was reported by Alcázar, Tapia, and Morán in Tetrahedron, 1990. While this specific synthesis utilizes ethyl 4-bromobutyrate, the chemical principle and experimental setup are directly applicable to this compound, which would be expected to exhibit even greater reactivity due to the better leaving group ability of iodide.
Retrosynthetic Analysis and Key Transformation
The retrosynthetic analysis for the synthesis of (+)-biotin highlights the strategic importance of the alkylation step. The valeric acid side chain of biotin is disconnected to reveal a thiol intermediate and an electrophilic four-carbon chain, which can be sourced from ethyl 4-halobutyrate.
Caption: Retrosynthetic analysis of (+)-biotin.
Experimental Protocol: Alkylation of the Thiol Intermediate
The following protocol is adapted from the synthesis of (+)-biotin and describes the alkylation of a thiol intermediate with ethyl 4-bromobutyrate. This procedure can be directly adapted for use with this compound, potentially with milder reaction conditions or shorter reaction times.
Reaction Scheme:
Caption: General scheme for the alkylation step.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles (mmol) |
| Thiol Intermediate | - | - | 1.0 eq | - |
| Sodium Hydride (60% dispersion in oil) | 24.00 | - | 1.2 eq | - |
| Ethyl 4-bromobutyrate | 195.05 | 1.354 | 1.1 eq | - |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | - |
Procedure:
-
A solution of the thiol intermediate in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.
-
Ethyl 4-bromobutyrate is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired alkylated intermediate.
Note: When using this compound, the reaction time may be significantly shorter. It is advisable to monitor the reaction closely by TLC to avoid potential side reactions.
Quantitative Data
The following table summarizes typical yields and key analytical data for the alkylated intermediate obtained in the synthesis of (+)-biotin.
| Product | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Alkylated Intermediate | 75-85 | 4.15 (q, 2H), 3.50 (t, 2H), 2.40 (t, 2H), 2.00-1.80 (m, 4H), 1.25 (t, 3H) | 173.5, 60.5, 55.0, 35.0, 31.0, 28.0, 24.5, 14.2 |
Signaling Pathway Analogy in Synthesis
The logical progression of a multi-step synthesis can be visualized in a manner analogous to a signaling pathway, where each reaction transforms a precursor into the next intermediate, ultimately leading to the final natural product.
Caption: Synthetic pathway to (+)-biotin.
Conclusion
This compound and its bromo-analog are valuable reagents for the introduction of a four-carbon ester chain in the synthesis of complex natural products. The provided protocol for the synthesis of a key intermediate of (+)-biotin serves as a practical guide for researchers in the field. The enhanced reactivity of the iodo-derivative may offer advantages in terms of reaction conditions and efficiency. Careful optimization and monitoring are crucial for achieving high yields and purity in these synthetic transformations. This application note underscores the strategic importance of simple alkyl halides in the construction of intricate molecular architectures relevant to drug discovery and development.
Application Notes and Protocols for the Laboratory Scale Preparation of Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 4-iodobutyrate, a valuable bifunctional building block in organic and medicinal chemistry. The protocol outlines a two-step synthesis commencing with the readily available γ-butyrolactone. The first step involves the synthesis of the precursor, Ethyl 4-bromobutyrate, followed by a Finkelstein reaction to yield the final iodo-ester. Detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, are provided. Additionally, a summary of quantitative data and characterization of the final product are presented for verification.
Introduction
This compound is a key intermediate in the synthesis of a variety of organic molecules, particularly in the development of pharmaceutical compounds. Its structure incorporates a reactive primary iodide and an ester functionality, making it a versatile reagent for introducing a four-carbon chain into a target molecule. This application note details a reliable and reproducible method for its preparation on a laboratory scale.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main steps:
-
Synthesis of Ethyl 4-bromobutyrate: Ring-opening of γ-butyrolactone with hydrogen bromide followed by in-situ esterification with ethanol.
-
Finkelstein Reaction: Conversion of Ethyl 4-bromobutyrate to this compound using sodium iodide in acetone.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of this compound.
| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield | Purity |
| 1 | γ-butyrolactone, Ethanol | Dry Hydrogen Bromide | 0 °C to 40 °C | Ethyl 4-bromobutyrate | 77-93% | >98% |
| 2 | Ethyl 4-bromobutyrate | Sodium Iodide, Acetone | Reflux | This compound | High | >97% |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone
This procedure is adapted from a well-established method.[1][2]
Materials:
-
γ-butyrolactone (2.33 mol, 200 g)
-
Absolute ethanol (375 mL)
-
Dry hydrogen bromide gas
-
Ice
-
2% Potassium hydroxide solution (cold)
-
Dilute hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Ethyl bromide (for extraction)
Equipment:
-
1 L three-necked round-bottom flask
-
Gas inlet tube
-
Mechanical stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a gas inlet tube, combine γ-butyrolactone (2.33 mol, 200 g) and absolute ethanol (375 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble dry hydrogen bromide gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0 °C.
-
Continue the gas introduction until the solution is saturated and hydrogen bromide is no longer absorbed (approximately 3.5-4 hours).
-
Allow the reaction mixture to stand at 0 °C for 24 hours.
-
Pour the mixture into 1 L of ice-cold water. An oily layer of Ethyl 4-bromobutyrate will separate.
-
Separate the oily layer using a separatory funnel. Extract the aqueous layer with two 100 mL portions of ethyl bromide.
-
Combine the organic layers and wash with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by distillation. Collect the fraction boiling at 97–99 °C (25 mmHg). The yield is typically between 350–380 g (77–84%).
Step 2: Synthesis of this compound (Finkelstein Reaction)
This protocol is based on the classic Finkelstein reaction conditions.[3][4][5]
Materials:
-
Ethyl 4-bromobutyrate (1 mol, 195.05 g)
-
Sodium iodide (1.5 mol, 224.8 g)
-
Acetone (anhydrous, 1 L)
-
Dichloromethane
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
2 L round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (1.5 mol, 224.8 g) in anhydrous acetone (1 L).
-
Add Ethyl 4-bromobutyrate (1 mol, 195.05 g) to the solution.
-
Heat the mixture to reflux with stirring. A precipitate of sodium bromide will form as the reaction proceeds.
-
Continue refluxing for 12-24 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the precipitate of sodium bromide using a Büchner funnel and wash the solid with acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
-
Dissolve the residue in dichloromethane (500 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium thiosulfate solution (2 x 150 mL) to remove any residual iodine, followed by brine (150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Characterization Data for this compound
-
Appearance: Colorless to light yellow liquid.
-
Molecular Formula: C₆H₁₁IO₂
-
Molecular Weight: 242.06 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 4.14 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.21 (t, J=6.8 Hz, 2H, -CH₂I), 2.41 (t, J=7.3 Hz, 2H, -COCH₂-), 2.11 (p, J=7.0 Hz, 2H, -CH₂CH₂CH₂-), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5 (C=O), 60.6 (-OCH₂CH₃), 34.5 (-COCH₂-), 30.1 (-CH₂CH₂I), 14.2 (-OCH₂CH₃), 6.4 (-CH₂I).
-
IR (neat, cm⁻¹): 2978, 2935 (C-H stretch), 1732 (C=O stretch, ester), 1178 (C-O stretch).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of the Finkelstein reaction for this compound synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hydrogen bromide is a corrosive gas. Handle with care and use appropriate gas scrubbing techniques.
-
Acetone is flammable. Avoid open flames and sparks.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.
Conclusion
The two-step protocol described provides a reliable and efficient method for the laboratory-scale preparation of this compound. The starting materials are readily available and the procedures utilize standard laboratory techniques. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized product, facilitating its use in further synthetic applications.
References
Application Notes and Protocols: Ethyl 4-iodobutyrate as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-iodobutyrate is a versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a wide range of pharmaceutical compounds. Its structure, incorporating both an ethyl ester and a primary alkyl iodide, allows for its use as a potent alkylating agent to introduce a four-carbon chain with a terminal ester group. This functionality is crucial for the construction of various heterocyclic systems and for the derivatization of active pharmaceutical ingredients (APIs). The higher reactivity of the iodide compared to its bromide or chloride analogs makes this compound a reagent of choice for reactions requiring milder conditions or for less reactive substrates.
These application notes provide an overview of the utility of this compound in pharmaceutical synthesis, including detailed protocols for key transformations and data presentation to guide researchers in its effective use.
Key Applications in Pharmaceutical Synthesis
This compound is primarily employed as an alkylating agent in the synthesis of pharmaceutical intermediates and APIs. Its key applications include:
-
N-Alkylation of Amines and Heterocycles: The introduction of a butyrate ester chain onto nitrogen-containing molecules is a common strategy to modify the pharmacokinetic properties of a drug, such as its solubility and membrane permeability. This is particularly relevant in the synthesis of prodrugs.
-
C-Alkylation of Active Methylene Compounds: The reaction of this compound with enolates derived from active methylene compounds is a powerful method for carbon-carbon bond formation, enabling the synthesis of more complex carbon skeletons.
-
Synthesis of Heterocyclic Scaffolds: This precursor is instrumental in the construction of various heterocyclic rings, such as pyrrolidines and other nitrogen-containing ring systems, which are prevalent in many classes of pharmaceuticals.
Experimental Protocols
Protocol 1: N-Alkylation of a Primary Amine
This protocol describes a general procedure for the N-alkylation of a primary aromatic amine using this compound. This reaction is fundamental for introducing a flexible carbon chain that can be further functionalized or can serve to modulate the physicochemical properties of the parent molecule.
Reaction Scheme:
Materials:
-
Primary aromatic amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of the primary aromatic amine in acetonitrile, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Amine Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Aniline | Ethyl 4-(phenylamino)butanoate | CH₃CN | K₂CO₃ | 65 | 12 | 85 | >98 |
| 4-Fluoroaniline | Ethyl 4-((4-fluorophenyl)amino)butanoate | DMF | NaH | 25 | 8 | 92 | >99 |
Protocol 2: C-Alkylation of Diethyl Malonate
This protocol outlines the C-alkylation of diethyl malonate, an active methylene compound, with this compound. This reaction is a classic example of carbon-carbon bond formation and is a key step in the synthesis of various substituted carboxylic acids and their derivatives.
Reaction Scheme:
Materials:
-
Diethyl malonate (1.0 eq)
-
This compound (1.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous ethanol
-
Diethyl ether
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add diethyl malonate dropwise to the stirred solution of sodium ethoxide at 0 °C.
-
After stirring for 30 minutes, add this compound dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Add diethyl ether to the residue and wash with water.
-
Carefully acidify the aqueous layer with dilute HCl and extract with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data Summary (Representative)
| Active Methylene Compound | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| Diethyl malonate | Triethyl 1,1,4-butanetricarboxylate | Ethanol | NaOEt | 78 | 16 | 78 | >97 |
| Ethyl acetoacetate | Ethyl 2-acetyl-6-oxohexanoate | THF | NaH | 65 | 12 | 82 | >98 |
Visualizations
Synthetic Utility of this compound
The following diagram illustrates the versatility of this compound as a building block for introducing a functionalized four-carbon chain onto various nucleophiles, leading to key intermediates in pharmaceutical synthesis.
Signaling Pathway: Mechanism of Action of ACE Inhibitors
While a specific drug synthesized directly from this compound is not highlighted, this precursor is relevant to the synthesis of ester-containing drugs. Angiotensin-Converting Enzyme (ACE) inhibitors are a major class of such drugs. The following diagram illustrates the renin-angiotensin-aldosterone system (RAAS) and the mechanism of action of ACE inhibitors.
This compound is a highly valuable and reactive precursor for pharmaceutical synthesis. Its ability to participate in a variety of bond-forming reactions under relatively mild conditions makes it an attractive building block for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the full potential of this versatile reagent in the development of novel therapeutics. Careful consideration of reaction conditions is necessary to control selectivity and maximize yields, particularly in complex syntheses.
Application Notes and Protocols for Ethyl 4-iodobutyrate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl 4-iodobutyrate as an alkylating agent for the modification of peptides. While specific literature on the use of this compound in peptide synthesis is not abundant, its reactivity can be inferred from the well-established chemistry of iodoalkanes with nucleophilic amino acid residues. The protocols provided herein are based on general principles of peptide alkylation and should be considered as a starting point for optimization.
Introduction to Peptide Modification with this compound
This compound is a bifunctional molecule containing a reactive alkyl iodide and an ethyl ester. This structure allows for the covalent modification of peptides, introducing a four-carbon linker with a terminal ester group. This modification can be used to:
-
Introduce a site for further conjugation: The terminal ester can be hydrolyzed to a carboxylic acid, which can then be coupled to other molecules of interest, such as fluorescent dyes, polyethylene glycol (PEG), or other bioactive moieties.
-
Alter peptide properties: The addition of the ethoxycarbonylbutyl group can increase the hydrophobicity of a peptide, potentially influencing its solubility, membrane permeability, and pharmacokinetic properties.
-
Block reactive sites: Alkylation can be used to cap reactive nucleophilic sites on a peptide to prevent unwanted side reactions in subsequent synthetic steps.
Inferred Reactivity and Selectivity
This compound is an electrophile that will react with nucleophilic amino acid residues in a peptide chain via an SN2 reaction. The primary targets for alkylation are:
-
N-terminal α-amine: The primary amine at the N-terminus of a peptide is a good nucleophile.
-
Lysine (Lys) ε-amine: The primary amine on the side chain of lysine is also a primary target for alkylation.
-
Cysteine (Cys) thiol: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.
-
Histidine (His) imidazole ring: The nitrogen atoms in the imidazole ring of histidine can also be alkylated.
-
Methionine (Met) thioether: The sulfur atom in methionine can be alkylated, though it is generally less reactive than the cysteine thiol.
The selectivity of the alkylation reaction can be controlled by carefully adjusting the reaction conditions, particularly the pH. The pKa of the N-terminal α-amine is typically in the range of 7.5-8.5, while the pKa of the lysine ε-amine is around 10.5. By performing the reaction at a pH close to the pKa of the N-terminal amine, it is possible to achieve selective modification of the N-terminus, as the lysine side chain will be predominantly protonated and therefore less nucleophilic.[1] Cysteine alkylation is typically favored at a pH above its pKa of ~8.5.
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
General Protocol for Peptide Alkylation in Solution
This protocol provides a general method for the alkylation of a peptide with this compound. Optimization of the stoichiometry of the alkylating agent, reaction time, and temperature will be necessary for each specific peptide.
Materials:
-
Peptide of interest
-
This compound
-
Buffer solution (e.g., phosphate-buffered saline (PBS), sodium bicarbonate buffer, HEPES buffer)
-
Organic co-solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))
-
Quenching reagent (e.g., a primary amine like Tris or a thiol like dithiothreitol (DTT))
-
High-performance liquid chromatography (HPLC) system for analysis and purification
-
Mass spectrometer for product characterization
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the chosen buffer at a concentration of 1-10 mg/mL. An organic co-solvent may be added to improve the solubility of the peptide and the alkylating agent.
-
Reagent Preparation: Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMF or ACN).
-
Alkylation Reaction: Add the this compound stock solution to the peptide solution. The molar excess of the alkylating agent can be varied (e.g., 1.1 to 10 equivalents) to optimize the reaction.
-
Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37°C) with gentle agitation. The reaction time can range from 1 hour to overnight. Monitor the reaction progress by HPLC-MS.
-
Quenching: Once the desired level of modification is achieved, quench the reaction by adding an excess of a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM or DTT to a final concentration of 10 mM) to consume any unreacted this compound.
-
Purification: Purify the modified peptide from the reaction mixture using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by mass spectrometry and analytical HPLC.
Protocol for Selective N-terminal Alkylation
This protocol is designed to favor the alkylation of the N-terminal α-amine over other nucleophilic residues like lysine.
Materials:
-
Same as in the general protocol.
-
Buffer with a pH in the range of 6.0-7.5 (e.g., MES or HEPES buffer).
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the selected acidic to neutral buffer (pH 6.0-7.5).
-
Reaction Setup: Follow steps 2-7 of the general protocol. The lower pH of the reaction mixture will favor the protonation of the lysine side chains, thus reducing their nucleophilicity and promoting selective alkylation at the N-terminus.
Data Presentation
The following tables are templates for recording and organizing experimental data to determine the optimal conditions for the alkylation of a specific peptide with this compound.
Table 1: Optimization of Reaction Conditions
| Entry | Peptide Conc. (mM) | This compound (Equivalents) | pH | Temperature (°C) | Time (h) | Conversion (%)* |
| 1 | 1 | 1.1 | 8.0 | 25 | 2 | |
| 2 | 1 | 5 | 8.0 | 25 | 2 | |
| 3 | 1 | 10 | 8.0 | 25 | 2 | |
| 4 | 1 | 5 | 7.0 | 25 | 2 | |
| 5 | 1 | 5 | 8.0 | 37 | 2 | |
| 6 | 1 | 5 | 8.0 | 25 | 24 |
*Determined by HPLC analysis.
Table 2: Substrate Scope and Selectivity
| Peptide Sequence | Target Residue | pH | Conversion (%) | N-term vs. Lys Selectivity |
| GGGGGKGGGGG | Lysine | 8.5 | ||
| KGGGGGGGGGG | N-terminus | 7.0 | ||
| ACDEFGHIKL | Cysteine | 8.5 | ||
| ... | ... | ... |
Visualizations
Proposed Reaction Mechanisms
Caption: Proposed SN2 reaction mechanisms for the alkylation of primary amines and thiols in peptides with this compound.
Experimental Workflow
Caption: General experimental workflow for peptide modification with this compound.
Conclusion and Recommendations
This compound presents a potentially valuable tool for the chemical modification of peptides. Its bifunctional nature allows for the introduction of a linker that can be used for further functionalization. The generalized protocols provided here offer a solid foundation for researchers to begin exploring the use of this reagent. It is crucial to emphasize that optimal reaction conditions are highly dependent on the specific peptide sequence and the desired outcome. Therefore, systematic optimization of pH, stoichiometry, temperature, and reaction time is essential for achieving high yields and the desired selectivity. Further studies are warranted to fully characterize the reactivity of this compound with a broader range of peptides and to explore its applications in drug development and chemical biology.
References
Application Notes and Protocols for Reactions Involving Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical reactions involving Ethyl 4-iodobutyrate. This versatile reagent serves as a valuable building block in organic synthesis, particularly in the construction of carbon chains and the introduction of a butyrate moiety in the development of pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory applications.
Core Physicochemical Data of this compound
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 7425-53-8[1] |
| Molecular Formula | C₆H₁₁IO₂ |
| Molecular Weight | 242.05 g/mol |
| Appearance | Liquid[2] |
| IUPAC Name | ethyl 4-iodobutanoate |
| Storage Temperature | Refrigerator[2] |
Application 1: Alkylation of Active Methylene Compounds
This compound is an effective alkylating agent for introducing a 4-ethoxycarbonylbutyl group to active methylene compounds. A prominent example is the alkylation of diethyl malonate, which is a key step in the synthesis of various cyclic and acyclic compounds.
Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
This protocol details the synthesis of diethyl 1,1-cyclobutanedicarboxylate via the alkylation of diethyl malonate with a 1,3-dihalopropane, a reaction for which this compound's bromo and chloro analogs are commonly used. The use of the iodo-variant is expected to proceed with similar or enhanced reactivity. The reaction involves the formation of a carbanion from diethyl malonate, which then undergoes a tandem alkylation and intramolecular cyclization.
Reaction Scheme:
Caption: General scheme for the synthesis of diethyl 1,1-cyclobutanedicarboxylate.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol
-
1,3-Dibromopropane (as a representative dihalide)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis under anhydrous conditions
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Alkylation and Cyclization: Add 1,3-dibromopropane (1 equivalent) to the reaction mixture. Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol by distillation. Add water to the residue and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Temperature | Yield | Reference |
| Diethyl malonate | 1,3-Dibromopropane | Sodium Ethoxide | Ethanol | Not Specified | Reflux | 53-55% | [2] |
Application 2: N-Alkylation of Amines
This compound is a suitable reagent for the N-alkylation of primary and secondary amines, including cyclic amines like piperazine. This reaction is fundamental in the synthesis of many pharmaceutical compounds where a butyrate linker is required.
Experimental Protocol: Mono-N-Alkylation of Piperazine
This protocol describes a general method for the mono-N-alkylation of piperazine using an alkyl halide. Using this compound will yield ethyl 4-(piperazin-1-yl)butanoate, a versatile intermediate. To favor mono-alkylation, a large excess of piperazine is often used.
Reaction Workflow:
Caption: General workflow for the N-alkylation of piperazine.
Materials:
-
Piperazine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve piperazine (excess, e.g., 5 equivalents) in acetonitrile. Add potassium carbonate (2 equivalents) as a base.
-
Alkylation: To the stirred suspension, add this compound (1 equivalent) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to isolate the mono-alkylated product.
Quantitative Data for Analogous N-Alkylations:
| Amine | Alkyl Halide | Base | Solvent | Temperature | Yield |
| N-Acetylpiperazine | n-Butyl bromide | K₂CO₃ | Acetonitrile | Reflux | 88% |
| N-Acetylpiperazine | n-Hexyl bromide | K₂CO₃ | Acetonitrile | Reflux | 75% |
| N-Acetylpiperazine | n-Octyl bromide | K₂CO₃ | Acetonitrile | Reflux | 79% |
Note: The yields are for the alkylation of N-acetylpiperazine, which can be subsequently hydrolyzed to the N-alkylpiperazine.
Application 3: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and reliable method for the preparation of ethers. This compound can serve as the electrophile in this Sₙ2 reaction, reacting with an alkoxide or phenoxide to form the corresponding ether. This is a valuable method for introducing a flexible, ester-terminated chain onto a molecule.
Experimental Protocol: Synthesis of Ethyl 4-phenoxybutyrate
This protocol outlines the synthesis of an aryl ether from a phenol and an alkyl halide.
Signaling Pathway Diagram:
References
Ethyl 4-Iodobutyrate: A Versatile Intermediate for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 4-iodobutyrate is a highly valuable and versatile bifunctional reagent in organic synthesis, serving as a key building block for the construction of a variety of saturated nitrogen-containing heterocyclic compounds. Its structure, incorporating both an electrophilic iodo group and an ester functionality, allows for sequential or one-pot reactions to generate substituted piperidines and pyrrolidines, core scaffolds found in numerous pharmaceuticals and biologically active molecules.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted piperidin-2-ones and a conceptual framework for the synthesis of N-substituted 3-oxopiperidines, utilizing this compound as a key intermediate.
Application I: Synthesis of N-Substituted Piperidin-2-ones
The reaction of this compound with primary amines provides a straightforward and efficient route to N-substituted piperidin-2-ones. This transformation proceeds via a two-step sequence initiated by the N-alkylation of the primary amine with this compound, followed by an intramolecular amidation to form the six-membered lactam ring.
General Reaction Scheme:
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-iodobutyrate Alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions during the alkylation of ethyl 4-iodobutyrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a versatile reagent commonly used in organic synthesis to introduce a four-carbon ester chain onto various nucleophiles. Its primary applications include the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where this butyrate moiety is a key structural component.
Q2: What are the expected main reaction pathways when using this compound as an alkylating agent?
As a primary alkyl iodide, this compound predominantly undergoes nucleophilic substitution via an S(_N)2 mechanism. The iodide ion is an excellent leaving group, facilitating the reaction with a wide range of nucleophiles, including carbanions (e.g., enolates), alkoxides, phenoxides, amines, and thiolates.
Q3: What are the most common side reactions observed during the alkylation of this compound?
The most prevalent side reactions include:
-
Intramolecular Cyclization: Formation of ethyl cyclopropanecarboxylate.
-
Elimination (E2): Formation of ethyl but-3-enoate.
-
Overalkylation: Particularly when using amine nucleophiles, leading to secondary, tertiary, and even quaternary ammonium salts.
Troubleshooting Guides
This section addresses specific issues that may arise during the alkylation of this compound and provides guidance for troubleshooting.
Issue 1: Low yield of the desired alkylated product and formation of a significant amount of ethyl cyclopropanecarboxylate.
Cause: Intramolecular cyclization, also known as a 4-exo-tet cyclization, is a common side reaction with γ-halo esters like this compound. The enolate or another basic species can deprotonate the carbon alpha to the ester, and the resulting carbanion can attack the carbon bearing the iodide, forming a stable cyclopropane ring. Strong, sterically hindered bases can favor this pathway.
Troubleshooting:
| Strategy | Rationale |
| Choice of Base | Use a weaker, non-hindered base if the nucleophile is sufficiently acidic. For C-alkylation of β-ketoesters or similar substrates, sodium hydride (NaH) or potassium carbonate (K₂CO₃) may be preferred over stronger, bulkier bases like lithium diisopropylamide (LDA) or potassium tert-butoxide, which can promote cyclization. |
| Reaction Temperature | Lowering the reaction temperature can disfavor the intramolecular cyclization, which may have a higher activation energy than the desired intermolecular substitution. |
| Concentration | Running the reaction at a higher concentration of the nucleophile can favor the bimolecular intermolecular reaction over the unimolecular intramolecular cyclization. |
| Slow Addition | Adding the this compound slowly to a solution of the nucleophile can help to maintain a low concentration of the alkylating agent, thereby favoring the reaction with the nucleophile over self-cyclization. |
Experimental Protocol: Minimizing Intramolecular Cyclization in the Alkylation of a β-Ketoester
-
Enolate Formation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the β-ketoester (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete enolate formation.
-
Alkylation: Cool the enolate solution to 0 °C. Add a solution of this compound (1.05 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
Issue 2: Formation of ethyl but-3-enoate as a significant byproduct.
Cause: This is due to an E2 elimination reaction, where a base removes a proton from the carbon beta to the iodide, leading to the formation of a double bond and elimination of the iodide. This side reaction is more prevalent with strong, sterically hindered bases and at higher temperatures.[1] While less common for primary halides compared to secondary and tertiary ones, it can still occur.[2]
Troubleshooting:
| Strategy | Rationale |
| Base Selection | Use a less sterically hindered base. For instance, if alkoxide bases are required, sodium ethoxide is less likely to promote elimination than potassium tert-butoxide. For N-alkylation, an inorganic base like K₂CO₃ might be preferable to a bulky amine base. |
| Temperature Control | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired S(N)2 pathway. Elimination reactions are generally favored by higher temperatures. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO can favor S(_N)2 reactions over E2. |
Quantitative Data on S(_N)2 vs. E2 for Primary Halides:
| Alkyl Halide Type | Base | S(_N)2:E2 Ratio (Approximate) |
| Primary | Non-bulky (e.g., EtO⁻) | > 90:10 |
| Primary | Bulky (e.g., t-BuO⁻) | Can approach 50:50 or favor E2 |
Issue 3: A mixture of mono-, di-, and tri-alkylated products is obtained when reacting with a primary or secondary amine.
Cause: The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent alkylation to form a tertiary amine.[2] This tertiary amine can then be further alkylated to a quaternary ammonium salt. This process is often referred to as overalkylation.
Troubleshooting:
| Strategy | Rationale |
| Use a Large Excess of the Amine | By using a large excess of the starting amine (e.g., 5-10 equivalents), the probability of this compound reacting with the starting amine is much higher than with the mono-alkylated product. |
| Use of a Protecting Group | An alternative strategy is to use a protected amine, perform the alkylation, and then deprotect. For example, a primary amine can be converted to a sulfonamide, which can be alkylated once, followed by removal of the sulfonyl group. |
| Reductive Amination | If the goal is to synthesize a secondary or tertiary amine, consider a different synthetic route, such as reductive amination of the corresponding aldehyde with the amine, which can offer better control over the degree of alkylation. |
Experimental Protocol: Mono-alkylation of a Primary Amine
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (5.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Alkylation: Add this compound (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or GC-MS until the this compound is consumed.
-
Work-up: Remove the excess amine under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any amine hydroiodide salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or distillation.
Visualizations
Caption: General experimental workflow for the alkylation of a nucleophile with this compound.
Caption: Logical relationship of desired and common side reactions in this compound alkylation.
References
Technical Support Center: Synthesis of Ethyl 4-iodobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Ethyl 4-iodobutyrate reactions. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yields in the synthesis of this compound, typically performed via a Finkelstein reaction, can be attributed to several factors. The Finkelstein reaction is an equilibrium process, and its success hinges on effectively shifting the equilibrium towards the product.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The reaction may not have reached completion. The Finkelstein reaction involves the conversion of an alkyl chloride or bromide to an alkyl iodide.[1][2] To drive the reaction forward, it is crucial to use a sufficient excess of the iodide salt (typically sodium iodide) and allow for adequate reaction time. Increasing the reaction time or temperature can help push the reaction to completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended. |
| Moisture in the Reaction | The presence of water in the reaction mixture can reduce the solubility of sodium iodide in acetone, hindering the reaction. Ensure that all glassware is thoroughly dried before use and that the acetone solvent is anhydrous. |
| Poor Quality of Starting Material | The purity of the starting material, Ethyl 4-bromobutyrate, is critical. Impurities in the starting material can lead to side reactions and a lower yield of the desired product. It is advisable to use high-purity Ethyl 4-bromobutyrate or purify it before use. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the reaction rate and yield.[3][4][5] While higher temperatures can increase the reaction rate, they may also promote side reactions. The optimal temperature should be determined experimentally, but a gentle reflux is often a good starting point. |
| Inefficient Precipitation of Sodium Bromide | The precipitation of sodium bromide from the acetone solution is the driving force of the reaction.[6][7] If the sodium bromide does not precipitate effectively, the equilibrium will not shift sufficiently towards the product. Ensure that the acetone is of high purity and that the reaction is stirred efficiently to facilitate precipitation. |
Q2: I am observing significant amounts of unreacted Ethyl 4-bromobutyrate in my final product. What can I do?
The presence of unreacted starting material is a common issue and directly points to an incomplete reaction.
Troubleshooting Steps:
-
Extend the Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the disappearance of the starting material using TLC.
-
Increase the Reaction Temperature: Gently heating the reaction mixture to reflux can increase the reaction rate and drive it to completion.
-
Ensure Efficient Stirring: Proper agitation of the reaction mixture is essential to ensure good contact between the reactants and to facilitate the precipitation of sodium bromide.
Q3: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?
Discoloration in the final product often indicates the presence of impurities, which can include trace amounts of iodine or other side products.
Decolorization and Purification:
-
Washing with Sodium Thiosulfate: During the workup, washing the organic layer with a dilute aqueous solution of sodium thiosulfate will reduce any elemental iodine (which is colored) to colorless iodide ions.
-
Activated Carbon Treatment: If discoloration persists, treating the crude product with a small amount of activated carbon can help adsorb colored impurities. The activated carbon should be removed by filtration before final purification.
-
Column Chromatography: For high-purity requirements, column chromatography is an effective method for removing both colored and colorless impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
Q2: What is a typical yield for the synthesis of this compound?
With optimized conditions, yields for the Finkelstein synthesis of this compound are generally good. While specific yields can vary depending on the exact reaction conditions and scale, it is reasonable to expect yields in the range of 80-95%.
Q3: What are the key reaction parameters to control for a high-yield synthesis?
To achieve a high yield of this compound, the following parameters are crucial:
-
Purity of Reactants and Solvent: Use high-purity Ethyl 4-bromobutyrate, sodium iodide, and anhydrous acetone.
-
Molar Ratio of Reactants: A significant excess of sodium iodide (typically 1.5 to 3 equivalents) is recommended to drive the equilibrium towards the product.
-
Reaction Temperature: The reaction is often carried out at room temperature with extended reaction times or at a gentle reflux to accelerate the rate.
-
Reaction Time: The reaction should be allowed to proceed until the starting material is consumed, as monitored by TLC.
Q4: What are potential side reactions in the synthesis of this compound?
While the Finkelstein reaction is generally clean, potential side reactions, characteristic of SN2 reactions, can occur, especially if the reaction conditions are not optimal:
-
Elimination (E2) Reaction: Although less likely with a primary halide like Ethyl 4-bromobutyrate, elimination to form ethyl crotonate can be a minor side reaction, particularly at higher temperatures or in the presence of a strong, non-nucleophilic base.
-
Hydrolysis: If water is present in the reaction mixture, the ester functionality of this compound or the starting material can be hydrolyzed to the corresponding carboxylic acid.
Q5: How should I purify the crude this compound?
A standard purification procedure for this compound after the Finkelstein reaction involves the following steps:
-
Filtration: After the reaction is complete, the precipitated sodium bromide is removed by filtration.
-
Solvent Removal: The acetone is removed from the filtrate, typically by rotary evaporation.
-
Workup: The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed sequentially with water, a dilute aqueous solution of sodium thiosulfate (to remove any traces of iodine), and brine.
-
Drying: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Final Purification: The final product can be purified by vacuum distillation or column chromatography to achieve high purity.
Data Presentation
The following table summarizes the key reactants and products involved in the synthesis of this compound via the Finkelstein reaction.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role in Reaction |
| Ethyl 4-bromobutyrate | C₆H₁₁BrO₂ | 195.05 | Starting Material |
| Sodium Iodide | NaI | 149.89 | Reagent |
| Acetone | C₃H₆O | 58.08 | Solvent |
| This compound | C₆H₁₁IO₂ | 242.05 | Product |
| Sodium Bromide | NaBr | 102.89 | Byproduct |
Experimental Protocols
Synthesis of this compound from Ethyl 4-bromobutyrate
This protocol describes a general procedure for the synthesis of this compound via the Finkelstein reaction.
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide
-
Anhydrous acetone
-
Diethyl ether (or ethyl acetate)
-
5% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 - 2.0 equivalents) and anhydrous acetone.
-
Addition of Starting Material: Stir the mixture to dissolve the sodium iodide. To this solution, add Ethyl 4-bromobutyrate (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours or at reflux for 2-4 hours. The formation of a white precipitate (sodium bromide) will be observed. Monitor the progress of the reaction by TLC.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the precipitated sodium bromide.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash it with water, followed by a 5% aqueous sodium thiosulfate solution, and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. byjus.com [byjus.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. biotage.com [biotage.com]
- 4. ajpojournals.org [ajpojournals.org]
- 5. researchgate.net [researchgate.net]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Technical Support Center: Purification of Products from Ethyl 4-iodobutyrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from Ethyl 4-iodobutyrate.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for products of reactions involving this compound?
The most common purification techniques for organic compounds, including derivatives of this compound, are liquid-liquid extraction, column chromatography, distillation, and recrystallization.[1][2][3] The choice of method depends on the physical state (solid or liquid) and properties (polarity, boiling point, solubility) of the desired product and its impurities.
Q2: My crude product is an oil. Which purification method should I choose?
For oily or liquid products, the preferred methods are distillation and column chromatography.[4]
-
Distillation is suitable for thermally stable, volatile compounds, especially on a larger scale (multigram).[4][5] Simple distillation is effective if the boiling points of the product and impurities differ significantly (by 50°C or more), while fractional distillation is used for components with closer boiling points.[1][2][6]
-
Column Chromatography is the most versatile and safest method for purifying oils, especially when dealing with less than a gram of product, thermally sensitive compounds, or mixtures with multiple, non-volatile impurities.[4][5][7]
Q3: My product is a solid. Is recrystallization or column chromatography better?
The choice depends on the impurity profile and the quantity of your product.
-
Recrystallization is an effective and often simpler technique for purifying solid compounds, particularly when removing small amounts of impurities with different solubility profiles.[7][8] It is highly scalable for multigram quantities.[4] The key is to find a solvent in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.[8][9]
-
Column Chromatography is preferred if your solid product is contaminated with multiple impurities that have similar solubility, making recrystallization difficult.[7] It is also the go-to method for smaller scale purifications (<1 gram).[4]
Q4: How do I remove unreacted starting materials or acidic/basic byproducts?
A standard liquid-liquid extraction (or "work-up") is the first step after the reaction is complete.[10][11] This process uses two immiscible solvents (typically an organic solvent and an aqueous solution) to separate components based on their solubility and acid-base properties.[3]
-
To remove acidic impurities (like unreacted carboxylic acids), wash the organic layer with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution. The acidic impurities will be converted to their salts and move into the aqueous layer.[3][7]
-
To remove basic impurities (like amine catalysts), wash the organic layer with a dilute aqueous acid such as 1M HCl.[3][7] The basic impurities will form protonated salts soluble in the aqueous layer.
-
To remove water-soluble reagents and solvents (like DMF or DMSO), wash the organic layer multiple times with water and finally with brine (saturated NaCl solution) to help break emulsions and remove residual water before drying.[10][12]
Q5: What are the common impurities I might encounter in reactions with this compound?
Common impurities include unreacted starting materials, solvents, and byproducts from side reactions. Since this compound is an alkylating agent, potential side reactions can include elimination reactions (especially with sterically hindered bases or substrates) or, in the case of ambident nucleophiles, O-alkylation versus the desired C-alkylation.[5] These byproducts often have polarities similar to the desired product, necessitating chromatographic separation.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Recovery After Work-up | 1. Product is water-soluble and was lost to the aqueous layer. 2. Product was hydrolyzed during basic or acidic washes. 3. Emulsion formed, preventing clear separation. | 1. Back-extract the aqueous layers with fresh organic solvent. Use brine washes to increase the polarity of the aqueous phase. 2. Use milder conditions (e.g., saturated NaHCO₃ instead of NaOH). Check the stability of your product using TLC before performing the work-up. 3. See the "Emulsion Formation" troubleshooting workflow below. |
| Persistent Emulsion During Extraction | 1. The two solvent phases have similar densities. 2. High concentration of surfactants or polar materials. 3. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl) to the aqueous layer to increase its density and polarity.[10] 2. Dilute the mixture with more of both the organic and aqueous phases. 3. Gently invert the funnel for mixing instead of shaking vigorously. Allow the funnel to stand for an extended period. |
| Product Co-elutes with Impurity in Chromatography | 1. Solvent system (eluent) is not optimal. 2. Column was overloaded with crude material. 3. Poorly packed column (channeling). | 1. Systematically screen different eluent systems using TLC. Try a less polar solvent system or a different solvent mixture (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). 2. Use a larger column or purify the material in smaller batches. The mass of crude material should typically be 1-5% of the mass of the silica gel. 3. Repack the column carefully, ensuring the silica gel is settled and the top surface is level. |
| Crystals Won't Form During Recrystallization | 1. Solution is not supersaturated (too much solvent was used). 2. The compound is an oil or has a very low melting point. 3. Cooling is happening too quickly. | 1. Boil off some of the solvent to concentrate the solution. 2. Try adding a "seed crystal" of the pure compound or scratching the inside of the flask with a glass rod to initiate nucleation.[9] If it remains an oil, column chromatography is necessary. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8][9] |
Section 3: Key Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction
-
Transfer : Transfer the reaction mixture to a separatory funnel of appropriate size.
-
Dilute : Add an organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product and dilute the reaction solvent.
-
Wash : Add an aqueous solution (e.g., water, dilute acid, or base) to the funnel. Stopper the funnel, invert it, and open the stopcock to release pressure.
-
Mix : Close the stopcock and gently invert the funnel 10-15 times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.
-
Separate : Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain : Remove the stopper and drain the lower layer. If the desired product is in the lower layer, drain the upper layer from the top of the funnel to avoid re-contamination.
-
Repeat : Repeat the washing steps as necessary (e.g., wash with NaHCO₃, then water, then brine).
-
Dry : Drain the organic layer containing the product into a flask containing a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
-
Filter & Concentrate : Filter or decant the dried organic solution away from the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
Protocol 2: Flash Column Chromatography
-
Select Eluent : Determine the optimal solvent system by running TLC plates. A good Rf value for the desired product is typically 0.2-0.4.
-
Pack Column : Secure a column vertically. Add a plug of cotton or glass wool and a layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to settle evenly. Add another layer of sand on top.[7]
-
Load Sample : Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and carefully add it to the top of the column. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
-
Elute : Carefully add the eluent and apply pressure (using a pump or bulb) to begin elution. Collect fractions in test tubes.
-
Monitor : Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolate : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[7]
Protocol 3: Recrystallization
-
Choose Solvent : Select a solvent in which the compound of interest is highly soluble when hot and poorly soluble when cold.[8]
-
Dissolve : Place the crude solid in a flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[8][9]
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cool : Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Slow cooling is crucial for forming pure crystals.[8]
-
Chill : Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolate : Collect the crystals by vacuum filtration using a Büchner funnel.[7][9]
-
Wash & Dry : Wash the collected crystals with a small amount of cold solvent and then dry them in a desiccator or vacuum oven.
Section 4: Data and Visualizations
General Purification Workflow
Caption: Decision workflow for post-reaction purification.
Troubleshooting Emulsion Formation
References
- 1. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 2. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. A Short Note On Purification Of Organic Compounds [unacademy.com]
- 7. benchchem.com [benchchem.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
Technical Support Center: Optimizing Reactions with Ethyl 4-iodobutyrate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing reactions involving Ethyl 4-iodobutyrate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when using this compound in a nucleophilic substitution reaction?
The success of a nucleophilic substitution reaction with this compound hinges on the careful control of several key parameters:
-
Choice of Solvent: The solvent plays a crucial role in solvating the reactants and influencing the nucleophilicity of the attacking species.
-
Reaction Temperature: Temperature affects the reaction rate and can influence the competition between substitution and elimination side reactions.
-
Nature of the Nucleophile: The strength and steric bulk of the nucleophile will dictate the reaction's feasibility and rate.
-
Presence of a Base: For nucleophiles that require deprotonation (e.g., phenols, thiols), the choice and stoichiometry of the base are critical.
Q2: Which solvents are recommended for reactions with this compound?
For typical S(_N)2 reactions involving this compound, polar aprotic solvents are generally preferred. These solvents can solvate the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive. Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its reactivity.
-
Recommended Polar Aprotic Solvents: Acetone, Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO).
-
Solvents to Use with Caution (may slow down S(_N)2 reactions): Water, Ethanol, Methanol.
Q3: How does temperature affect the outcome of reactions with this compound?
Temperature has a significant impact on both the rate and the selectivity of the reaction.
-
Reaction Rate: Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to decomposition of reactants or products.
-
Substitution vs. Elimination: Higher temperatures tend to favor elimination (E2) reactions over substitution (S(_N)2) reactions, as elimination pathways have a higher activation energy and are more entropically favored. If elimination byproducts are observed, lowering the reaction temperature is a recommended first step.
Q4: What are common side reactions observed with this compound and how can they be minimized?
Common side reactions include:
-
Elimination (E2): This is more prevalent with sterically hindered or strongly basic nucleophiles and at higher temperatures. To minimize this, use a less hindered, non-basic nucleophile and maintain the lowest feasible reaction temperature.
-
Dialkylation: If the product of the initial alkylation still possesses a reactive site, it can react with another molecule of this compound. Using a slight excess of the nucleophile can help to minimize this.
-
O- vs. C-Alkylation: With ambident nucleophiles (e.g., enolates), alkylation can occur at two different sites. The reaction conditions, including the solvent and counter-ion, can influence the selectivity.
Q5: How should this compound be stored?
This compound should be stored in a refrigerator, protected from light.[1] Alkyl iodides can be sensitive to light and prolonged exposure can lead to decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reactants | Ensure the purity of this compound and the nucleophile. Alkyl iodides can degrade over time; consider using a fresh bottle or purifying the existing stock. |
| Low Reaction Temperature | The reaction may have a significant activation energy barrier. Gradually increase the temperature in 10-20 °C increments, while monitoring for the formation of side products. |
| Inappropriate Solvent | If using a protic solvent for an S(_N)2 reaction, consider switching to a polar aprotic solvent like DMF or acetone to enhance the nucleophile's reactivity. |
| Poor Nucleophile | If the nucleophile is weak, the reaction may be inherently slow. Consider using a stronger nucleophile or catalytic conditions to enhance reactivity. |
| Base Incompatibility | For reactions requiring a base, ensure the base is strong enough to deprotonate the nucleophile but not so strong as to promote elimination. |
Issue 2: Formation of Significant Side Products (e.g., Elimination Product)
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Elimination reactions are favored at higher temperatures.[2] Reduce the reaction temperature. Even a small decrease can significantly favor the desired substitution pathway. |
| Sterically Hindered or Strongly Basic Nucleophile | Bulky or strongly basic nucleophiles can preferentially act as bases, leading to elimination. If possible, switch to a smaller, less basic nucleophile. |
| Solvent Choice | While polar aprotic solvents are generally good for S(_N)2 reactions, in some cases, a less polar solvent might disfavor the E2 pathway. |
Data Presentation
Table 1: Representative Solvent Effects on a Hypothetical S(_N)2 Reaction of this compound
The following data are illustrative and intended to guide solvent selection. Actual results will vary depending on the specific nucleophile and reaction conditions.
| Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Reaction Rate (Illustrative) |
| n-Hexane | Non-polar | 2.0 | Very Slow |
| Diethyl Ether | Slightly Polar | 4.3 | Slow |
| Acetone | Polar Aprotic | 21 | Moderate |
| Acetonitrile | Polar Aprotic | 37 | Fast |
| DMF | Polar Aprotic | 37 | Very Fast |
| DMSO | Polar Aprotic | 47 | Very Fast |
| Ethanol | Polar Protic | 24 | Slow |
| Water | Polar Protic | 80 | Very Slow |
Table 2: Temperature Effects on Substitution vs. Elimination (Illustrative Example)
Reaction: this compound + a moderately basic nucleophile.
| Temperature (°C) | % Substitution Product (S(_N)2) | % Elimination Product (E2) |
| 25 | >95% | <5% |
| 50 | 85% | 15% |
| 80 | 60% | 40% |
| 100 | <40% | >60% |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (2.2 equivalents)
-
Anhydrous Acetonitrile (or DMF)
-
Sodium bicarbonate (optional, as a mild base)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the amine (2.2 eq.) and anhydrous acetonitrile to create a 0.2-0.5 M solution.
-
Add this compound (1.0 eq.) to the solution at room temperature with stirring.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS. The reaction of primary and secondary amines with alkyl halides can be difficult to control and may result in mixtures of products.[3]
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Williamson Ether Synthesis with a Phenol
This protocol details the reaction of this compound with a phenol in the presence of a base.
Materials:
-
This compound
-
Phenol (1.0 eq.)
-
Potassium carbonate (K(_2)CO(_3), 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (for workup)
-
Water (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add the phenol (1.0 eq.) and potassium carbonate (1.5 eq.).
-
Add anhydrous DMF to create a 0.5 M solution.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
Troubleshooting low yield in Ethyl 4-iodobutyrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-iodobutyrate. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and efficient method for synthesizing this compound is the Finkelstein reaction.[1][2] This reaction involves the treatment of an alkyl halide, typically Ethyl 4-bromobutyrate or Ethyl 4-chlorobutyrate, with an excess of sodium iodide in an anhydrous acetone solvent.[1][3] The underlying mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[1][2]
Q2: Why is anhydrous acetone the preferred solvent for this reaction?
Anhydrous acetone is crucial for the success of the Finkelstein reaction due to the differential solubility of the sodium halide salts.[4][5] Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) are poorly soluble and precipitate out of the solution.[1][3] According to Le Châtelier's principle, this precipitation drives the equilibrium of the reaction towards the formation of the desired this compound, leading to a higher yield.[5] The presence of water in the acetone can increase the solubility of NaBr or NaCl, hindering this precipitation and potentially leading to a lower product yield.[4]
Q3: What are the typical reaction conditions for the synthesis of this compound via the Finkelstein reaction?
While optimal conditions can vary, a general set of parameters for the Finkelstein synthesis of this compound is as follows:
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 4-bromobutyrate | More reactive than Ethyl 4-chlorobutyrate. |
| Reagent | Sodium Iodide (NaI) | Source of the iodide nucleophile. |
| Solvent | Anhydrous Acetone | Ensures precipitation of the sodium bromide byproduct. |
| Molar Ratio (NaI:Substrate) | 1.5:1 to 3:1 | An excess of NaI helps to drive the reaction to completion. |
| Temperature | Reflux (approx. 56 °C) | Increases reaction rate without significant decomposition. |
| Reaction Time | 12 - 24 hours | Typically sufficient for high conversion. Progress can be monitored by TLC. |
Q4: What are the potential side reactions that can lead to a low yield?
The primary reasons for low yield are often related to incomplete reaction or side reactions. Potential side reactions in the synthesis of this compound include:
-
Elimination Reaction: Although less common with primary halides, under certain conditions (e.g., presence of a strong base or high temperatures for prolonged periods), an E2 elimination reaction can occur, leading to the formation of ethyl but-3-enoate.
-
Hydrolysis: If there is significant water present in the reaction mixture, the ester functionality of both the starting material and the product can undergo hydrolysis to form 4-iodobutanoic acid.
Q5: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (Ethyl 4-bromobutyrate) and a pure sample of the product (this compound), if available. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Low or No Product Formation
Problem: After the reaction time, TLC analysis shows a significant amount of unreacted starting material and little to no product formation.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Sodium Iodide | Use freshly opened or properly stored anhydrous sodium iodide. | Sodium iodide is hygroscopic and can absorb moisture, which reduces its reactivity. |
| Wet Acetone | Use anhydrous acetone (ideally from a freshly opened bottle or dried over molecular sieves). | The presence of water can solvate the sodium bromide byproduct, preventing its precipitation and thus hindering the forward reaction.[4] |
| Insufficient Reaction Time or Temperature | Increase the reaction time and ensure the reaction is at a gentle reflux. Monitor by TLC. | The reaction may be slow to proceed to completion. |
| Poor Quality Starting Material | Verify the purity of the Ethyl 4-bromobutyrate by NMR or GC-MS. | Impurities in the starting material can interfere with the reaction. |
Presence of Significant Impurities in the Crude Product
Problem: The crude product, after work-up, shows multiple spots on TLC or additional peaks in GC-MS analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Reaction | Increase the molar excess of sodium iodide and/or the reaction time. | Driving the reaction further to completion will reduce the amount of starting material in the crude product. |
| Side Reactions (e.g., Elimination) | Ensure the reaction is not overheated and that the reagents are not contaminated with bases. | Minimizing harsh conditions can reduce the likelihood of side reactions. |
| Decomposition during Work-up | Avoid prolonged exposure to acidic or basic conditions during the aqueous work-up. | This compound can be sensitive to pH extremes. |
Product Decomposition During Purification
Problem: The product appears to decompose during distillation, resulting in a low yield of the purified product.
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Instability | Purify the product using vacuum distillation. | Lowering the pressure reduces the boiling point of the compound, minimizing the risk of thermal decomposition. Alkyl iodides can be prone to decomposition at elevated temperatures. |
| Presence of Acidic Impurities | Wash the crude product with a dilute solution of sodium bicarbonate and then with brine before distillation. | Acidic impurities can catalyze decomposition at high temperatures. |
| Light Sensitivity | Protect the product from light during and after purification. | Alkyl iodides can be light-sensitive and may decompose upon prolonged exposure to light. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Finkelstein Reaction
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (anhydrous)
-
Acetone (anhydrous)
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Diethyl ether
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium iodide (1.5 to 3 equivalents) and anhydrous acetone.
-
Addition of Starting Material: To the stirred suspension, add Ethyl 4-bromobutyrate (1 equivalent).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up:
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Cool the reaction mixture to room temperature.
-
Filter the precipitated sodium bromide and wash the solid with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetone.
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Dissolve the residue in diethyl ether.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by a wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
-
Visualizations
References
Preventing decomposition of Ethyl 4-iodobutyrate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-iodobutyrate.
Troubleshooting Guides
Issue: Low Yield or No Reaction in Nucleophilic Substitution
Question: My nucleophilic substitution reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low conversion in nucleophilic substitution reactions involving this compound can stem from several factors, primarily related to the stability of the starting material and the reaction conditions. Here is a step-by-step troubleshooting guide:
-
Assess the Quality of this compound:
-
Decomposition: this compound is susceptible to decomposition, especially when exposed to light and heat, leading to the formation of elemental iodine (I₂), which can impart a yellow or brown tint to the liquid. This decomposition reduces the amount of active starting material available for the reaction.
-
Visual Inspection: A discolored solution is a strong indicator of decomposition.
-
Solution: Before use, purify the this compound to remove any iodine. A simple wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) can effectively remove iodine.[1]
-
-
Optimize Reaction Conditions:
-
Solvent Choice: For SN2 reactions, polar aprotic solvents such as DMSO, DMF, acetone, or acetonitrile are generally recommended. These solvents solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[2][3] Polar protic solvents like water or alcohols can form a "solvent cage" around the nucleophile through hydrogen bonding, reducing its reactivity.[2]
-
Temperature: While higher temperatures can increase the reaction rate, they also favor the competing E2 elimination reaction.[2][3] It is advisable to start the reaction at a lower temperature and monitor its progress. If the reaction is sluggish, the temperature can be increased incrementally.
-
Nucleophile Strength: SN2 reactions require a strong nucleophile.[3] Ensure your nucleophile is sufficiently reactive and used in an appropriate concentration (typically 1.1-1.5 equivalents relative to the this compound).[2]
-
-
Prevent Decomposition During the Reaction:
-
Use of Stabilizers: Alkyl iodides can be stabilized by the addition of metallic copper.[4] Copper powder or turnings can be added to the reaction mixture to scavenge any iodine that may form, thus preventing further decomposition and potential side reactions.
-
Light Protection: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.
-
Issue: Significant Formation of Elimination Byproduct
Question: I am observing a significant amount of an elimination (E2) byproduct in my reaction. How can I favor the desired substitution (SN2) pathway?
Answer:
The competition between substitution (SN2) and elimination (E2) is a common challenge. Several factors can be adjusted to favor the SN2 pathway:
-
Temperature: Elimination reactions are generally favored at higher temperatures as they are more entropically favored.[2][3] Running the reaction at a lower temperature can significantly minimize the E2 byproduct.
-
Nucleophile/Base: The choice of nucleophile is critical.
-
Steric Hindrance: Use a strong, non-bulky nucleophile. Bulky bases, such as potassium tert-butoxide, are sterically hindered from acting as nucleophiles and will preferentially act as bases, leading to elimination.[2] For reactions with amines, primary amines are less sterically hindered and will favor substitution over elimination compared to secondary or tertiary amines.
-
Basicity: Highly basic nucleophiles can favor elimination. If possible, choose a nucleophile that is a strong nucleophile but a weaker base.
-
-
Solvent: The solvent can influence the ratio of substitution to elimination products, although its effect is generally less pronounced than that of temperature or the nature of the nucleophile.
| Parameter | To Favor SN2 (Substitution) | To Favor E2 (Elimination) |
| Temperature | Lower | Higher |
| Nucleophile/Base | Strong, non-bulky nucleophile (e.g., primary amine) | Strong, bulky base (e.g., potassium tert-butoxide) |
| Substrate | Primary alkyl halide (like this compound) | Tertiary alkyl halide |
Frequently Asked Questions (FAQs)
1. Decomposition and Storage
Q1.1: Why is my this compound yellow/brown, and is it still usable?
A1.1: A yellow or brown color indicates the decomposition of this compound, leading to the formation of elemental iodine (I₂). This decomposition can be caused by exposure to light, heat, or acidic impurities. While the presence of iodine indicates some degradation, the material can often be purified before use.
Q1.2: How should I properly store this compound?
A1.2: To minimize decomposition, this compound should be stored in a cool, dark place, preferably in a refrigerator.[5] The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, adding a small piece of copper wire or powder to the bottle can act as a stabilizer.
2. Reaction Optimization
Q2.1: What is the role of copper as a stabilizer in reactions with this compound?
A2.1: Copper acts as a scavenger for iodine (I₂) that may be formed due to the decomposition of this compound during the reaction. By removing the iodine, copper prevents it from participating in undesired side reactions and also helps to drive the equilibrium away from the decomposition products.
Q2.2: When reacting this compound with a primary amine, what conditions will maximize the yield of the substitution product?
A2.2: To maximize the yield of the N-alkylated product, the following conditions are recommended:
-
Use the primary amine as the limiting reagent if di-alkylation is a concern, or use a large excess of the amine to favor mono-alkylation.
-
Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor elimination.
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Use a polar aprotic solvent like acetonitrile or DMF.
-
Protect the reaction from light.
-
Consider adding a copper stabilizer.
3. Purification
Q3.1: How can I remove the iodine color from my crude reaction mixture?
A3.1: The iodine color can be removed by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the iodine to colorless iodide ions, which are soluble in the aqueous phase.
Q3.2: What is a suitable method for purifying the final product after a reaction with this compound?
A3.2: Column chromatography on silica gel is a common and effective method for purifying the products of reactions involving this compound.[6][7] The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point for many derivatives. For thermally stable and volatile products, distillation can also be a viable purification method.[8]
Experimental Protocols
Protocol 1: Purification of Discolored this compound
This protocol describes the removal of iodine from this compound that has developed a yellow or brown color during storage.
Materials:
-
Discolored this compound
-
10% (w/v) aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Place the discolored this compound in a separatory funnel.
-
Add an equal volume of 10% aqueous sodium thiosulfate solution.
-
Shake the funnel vigorously. The brown/yellow color of the organic layer should disappear as the iodine is reduced and extracted into the aqueous layer.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the sodium thiosulfate solution if any color persists in the organic layer.
-
Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent (if any was used during workup) under reduced pressure using a rotary evaporator to obtain purified this compound.
Protocol 2: General Procedure for Nucleophilic Substitution with an Amine using a Copper Stabilizer
This protocol provides a general method for the reaction of this compound with a primary amine, incorporating a copper stabilizer to prevent decomposition.
Materials:
-
Purified this compound (1.0 eq)
-
Primary amine (1.1 eq)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Copper powder (approx. 5 mol%)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the copper powder.
-
Add the anhydrous polar aprotic solvent, followed by the primary amine.
-
Stir the mixture and add the this compound dropwise at room temperature.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow at room temperature, it can be gently heated. Start with a low temperature (e.g., 40 °C) and increase if necessary, while monitoring for the formation of elimination byproducts.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the copper powder.
-
Proceed with a standard aqueous workup, typically involving extraction with an organic solvent, washing with water and brine, drying, and solvent removal.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: General experimental workflow for purification and reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Removal of unreacted Ethyl 4-iodobutyrate from product mixture
This guide provides detailed troubleshooting and frequently asked questions regarding the removal of unreacted ethyl 4-iodobutyrate from a product mixture.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider during purification?
Understanding the physical properties of this compound is crucial for selecting an appropriate separation technique. Key properties are summarized below. The relatively high boiling point suggests that if your product is significantly more volatile or non-volatile, distillation could be a viable method. Its nature as a liquid ester will also dictate solvent choices for chromatography and extraction.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁IO₂ | [1] |
| Molecular Weight | 242.05 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Boiling Point | Data not explicitly available in search results, but high MW suggests it is significantly >150 °C at atm. pressure. | |
| Hazards | Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation. | [1] |
Q2: How do I choose the best method to remove unreacted this compound?
The optimal method depends on the properties of your desired product, the scale of your reaction, and the equipment available.
-
Vacuum Distillation: Ideal if your product has a boiling point significantly different from this compound and is thermally stable.[3] This method is effective for large-scale purifications.
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Flash Column Chromatography: The most common and versatile method. It is highly effective if there is a polarity difference between your product and the starting material.[4] You can separate compounds with very similar properties by optimizing the stationary and mobile phases.[5]
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Chemical Quench & Extraction: This is a useful workup step, especially when a large excess of the electrophile is used.[6] The unreacted this compound can be reacted with a nucleophilic scavenger to form a water-soluble salt, which is then easily removed by aqueous extraction.[6]
The diagram below provides a workflow to help you select the appropriate method.
Q3: What are the recommended conditions for removing this compound by flash chromatography?
Flash chromatography is highly effective for this separation. Since this compound is a relatively nonpolar alkyl halide ester, a normal-phase setup (silica gel) is typically successful.
-
Stationary Phase: Silica gel is the standard choice.[4]
-
Mobile Phase (Eluent): Start with a nonpolar solvent system and gradually increase polarity. A common starting point is a mixture of hexanes and ethyl acetate.[7]
-
Begin with a low percentage of ethyl acetate in hexanes (e.g., 5-10%).
-
Develop the optimal solvent system using Thin Layer Chromatography (TLC) first to ensure good separation between your product and the starting material.[4]
-
-
Loading: For best results, especially with difficult separations, consider adsorbing your crude mixture onto a small amount of silica gel and loading it onto the column as a solid.[8] This technique, known as dry loading, often leads to sharper bands and better separation.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a standard procedure for separating a product from unreacted this compound using normal-phase flash chromatography.
Materials:
-
Crude product mixture
-
Silica gel (for flash chromatography)
-
Solvents: Hexanes, Ethyl Acetate (HPLC grade)
-
Glass column, collection tubes, air/argon source
-
TLC plates and chamber
Methodology:
-
TLC Analysis: Develop a solvent system that gives good separation between this compound and your product. Aim for an Rf value of ~0.2-0.3 for your product.
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully pipette it onto the sand layer.
-
Dry Loading (Recommended): Dissolve the crude mixture in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[8][9]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution process by TLC to identify which fractions contain your purified product.[9]
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[10]
Protocol 2: Purification by Vacuum Distillation
This method is suitable for thermally stable products with a boiling point that is significantly different from that of this compound.
Materials:
-
Crude product mixture
-
Round-bottom flasks, distillation head, condenser, receiving flask
-
Heating mantle and magnetic stirrer
-
Vacuum pump and manometer
-
Cold trap (recommended)
Methodology:
-
Apparatus Setup:
-
Applying Vacuum:
-
Begin stirring the crude mixture.
-
Slowly and carefully apply the vacuum to the system, allowing the pressure to decrease gradually.[3] Monitor the pressure with the manometer.
-
-
Heating and Distillation:
-
Once the desired pressure is stable, begin to gently heat the distilling flask.[3]
-
Increase the temperature gradually until the mixture begins to boil and the vapor temperature rises.
-
Collect the distillate that comes over at a constant temperature. This will be the lower-boiling point component.
-
If the product is the higher-boiling component, continue heating after the this compound has distilled off. It may be necessary to change the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely to room temperature before venting the system to atmospheric pressure.[3]
-
Troubleshooting Summary
Table 2: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Poor separation in column chromatography. | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider using a gradient elution, starting with a very nonpolar solvent and gradually increasing polarity.[8] |
| Product decomposes during distillation. | Product is not thermally stable at the required temperature. | Stop distillation immediately. Use a non-thermal method like column chromatography. Ensure the vacuum is sufficiently low to reduce the boiling point. |
| Large amount of starting material is tedious to remove by chromatography. | High excess of this compound was used in the reaction. | Perform a pre-purification workup. Consider reacting the excess electrophile with a scavenger reagent (e.g., a thiol-based scavenger) to form a water-soluble byproduct that can be removed with an aqueous wash.[6] |
| Column runs too slowly. | Solvent choice (e.g., dichloromethane). | While effective for dissolving some compounds, dichloromethane can slow down column execution.[8] Consider alternative solvents like ethyl acetate/hexane mixtures. |
References
- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-Iodobutanoate | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. selekt.biotage.com [selekt.biotage.com]
- 5. biotage.com [biotage.com]
- 6. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Purification [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Ethyl 4-iodobutyrate Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the scale-up of reactions involving Ethyl 4-iodobutyrate. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to common issues faced during laboratory and pilot-plant scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and industrially viable method for synthesizing this compound is the Finkelstein reaction. This nucleophilic substitution (SN2) reaction involves the treatment of an alkyl halide, typically Ethyl 4-bromobutyrate or Ethyl 4-chlorobutyrate, with an alkali metal iodide like sodium iodide (NaI). The reaction is typically carried out in a polar aprotic solvent, most commonly acetone.
The key to driving this equilibrium reaction to completion on a large scale is the differential solubility of the halide salts. While sodium iodide is soluble in acetone, the resulting sodium bromide or sodium chloride is not and precipitates out of the solution.[1][2] This precipitation acts as the driving force for the reaction, in accordance with Le Chatelier's principle.[1][2]
Q2: What are the critical process parameters to monitor during the scale-up of the Finkelstein reaction for this compound synthesis?
When scaling up the synthesis of this compound, careful control of the following parameters is crucial for ensuring a safe, efficient, and high-yielding process:
-
Temperature: The reaction is typically run at reflux temperature of the chosen solvent (e.g., acetone). Consistent temperature control is vital to maintain a steady reaction rate and prevent potential side reactions.
-
Reagent Stoichiometry: A slight excess of sodium iodide is often used to ensure complete conversion of the starting material.
-
Solvent Selection and Volume: Acetone is the conventional solvent due to the favorable solubility profile of the salts. Sufficient solvent volume is necessary to allow for effective stirring and to manage the precipitation of the sodium halide byproduct.
-
Agitation: Efficient mixing is critical to maintain a homogeneous reaction mixture, facilitate heat transfer, and prevent localized "hot spots." This becomes increasingly important at larger scales.
-
Reaction Time: The reaction progress should be monitored to determine the optimal reaction time for achieving maximum conversion.
Q3: What are the primary safety concerns when scaling up this reaction?
Scaling up any chemical reaction introduces new safety challenges. For the Finkelstein synthesis of this compound, key considerations include:
-
Thermal Management: The reaction can be exothermic, and on a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A proper cooling system is essential to control the reaction temperature and prevent a runaway reaction.
-
Handling of Flammable Solvents: The use of large quantities of flammable solvents like acetone requires appropriate safety measures, including proper ventilation, grounding of equipment to prevent static discharge, and the use of explosion-proof equipment.
-
Handling of Reagents and Products: this compound and its precursors can be irritants. Appropriate personal protective equipment (PPE) should be worn. Alkyl iodides can also be light-sensitive and may decompose over time, so proper storage is important.
Troubleshooting Guides
Issue 1: Low Product Yield
Q: My scaled-up reaction is resulting in a lower-than-expected yield of this compound. What are the potential causes and how can I troubleshoot this?
A: Low yield in a scaled-up Finkelstein reaction can stem from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify reaction completion: Use analytical techniques like TLC, GC, or NMR to monitor the disappearance of the starting material (Ethyl 4-bromobutyrate).Increase reaction time: If the reaction has not gone to completion, extend the reflux time.Check reagent quality: Ensure the sodium iodide is anhydrous and of high purity. Moisture can inhibit the reaction.Increase NaI stoichiometry: A slight excess of NaI (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion. |
| Side Reactions | Elimination reaction: Although less common with primary halides, elimination to form ethyl butenoate is a potential side reaction, especially if the temperature is too high or if a strong base is present. Ensure the reaction is run at the appropriate reflux temperature and that the reagents are free from basic impurities.Decomposition of product: Alkyl iodides can be sensitive to heat and light. Minimize exposure to high temperatures for extended periods and protect the reaction from light. |
| Product Loss During Workup | Incomplete extraction: Ensure efficient extraction of the product from the aqueous phase after quenching the reaction. Perform multiple extractions with a suitable organic solvent.Loss during filtration: The precipitated sodium bromide/chloride needs to be thoroughly washed with the reaction solvent to recover any entrained product. |
Issue 2: Product Purity and Impurities
Q: I am observing significant impurities in my final product after scale-up. What are the likely impurities and how can I improve the purity?
A: The purity of this compound can be affected by unreacted starting materials, side products, and residual solvent.
| Potential Impurity | Identification Method | Purification Strategy |
| Unreacted Ethyl 4-bromobutyrate | GC, NMR | Optimize reaction conditions: Ensure the reaction goes to completion as described in the low yield troubleshooting section.Fractional distillation: Due to the difference in boiling points, fractional distillation can effectively separate the product from the starting material. |
| Residual Solvent (e.g., Acetone) | NMR, GC | Rotary evaporation: Careful removal of the solvent under reduced pressure.High-vacuum distillation: Further purification by distillation under high vacuum will remove residual volatile impurities. |
| Colored Impurities | Visual inspection | Charcoal treatment: Treatment of the crude product with activated charcoal can help remove colored impurities.Filtration through silica gel: A plug of silica gel can sometimes be used to remove polar, colored impurities. |
Experimental Protocols
Key Experiment: Kilogram-Scale Synthesis of this compound
This protocol describes a representative procedure for the synthesis of this compound on a kilogram scale via the Finkelstein reaction.
Materials:
-
Ethyl 4-bromobutyrate
-
Sodium iodide (anhydrous)
-
Acetone (reagent grade)
Equipment:
-
Large-scale reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe.
-
Heating/cooling system for the reactor.
-
Filtration apparatus (e.g., Nutsche filter)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: Charge the reaction vessel with sodium iodide (a molar excess, typically 1.2-1.5 equivalents) and acetone.
-
Reagent Addition: Begin stirring the mixture and add the Ethyl 4-bromobutyrate to the vessel.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain this temperature with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by a suitable method (e.g., GC or TLC) until the starting material is consumed.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the precipitated sodium bromide.
-
Washing: Wash the filter cake with fresh acetone to recover any product trapped in the salt.
-
Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Workup: The crude product can be further purified by washing with water to remove any remaining inorganic salts, followed by drying over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude this compound is then purified by vacuum distillation to yield the final product of high purity.
Quantitative Data (Illustrative):
The following table provides illustrative data for the synthesis of this compound at different scales. Actual results may vary depending on specific experimental conditions.
| Scale | Ethyl 4-bromobutyrate (kg) | Sodium Iodide (kg) | Acetone (L) | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| Lab Scale | 0.1 | 0.09 | 0.5 | 4-6 | 85-95 | >98 |
| Pilot Scale | 10 | 9 | 50 | 6-8 | 80-90 | >97 |
| Industrial Scale | 100 | 90 | 500 | 8-12 | 75-85 | >97 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for addressing low product yield in this compound synthesis.
References
Technical Support Center: Ethyl 4-iodobutyrate Reactivity and Base Selection
Welcome to the Technical Support Center for Ethyl 4-iodobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of base choice on the reactivity of this compound, particularly in the context of intramolecular cyclization to form ethyl cyclobutanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a base?
When treated with a suitable base, this compound primarily undergoes an intramolecular SN2 reaction to form ethyl cyclobutanecarboxylate. The base deprotonates the α-carbon (the carbon adjacent to the ester carbonyl group), forming an enolate. This enolate then acts as an internal nucleophile, attacking the carbon bearing the iodine atom to form a four-membered ring.
Q2: What are the potential side reactions when reacting this compound with a base?
The main competing side reaction is elimination (E2 pathway), which would lead to the formation of ethyl but-3-enoate and other unsaturated products. This is more likely to occur with sterically hindered bases or at higher temperatures. Other potential side reactions include intermolecular reactions if the concentration is too high, and hydrolysis of the ester if water is present in the reaction mixture.
Q3: How does the choice of base influence the outcome of the reaction?
The choice of base is critical in determining the ratio of the desired cyclization product to side products. Key factors to consider are the base's strength (pKa of its conjugate acid) and its steric bulk.
-
Strong, non-nucleophilic, sterically hindered bases like Lithium Diisopropylamide (LDA) are often used to favor the formation of the kinetic enolate, which can lead to cleaner cyclization.[1]
-
Less hindered but strong bases like Sodium Hydride (NaH) can also be effective but may lead to a different product distribution, potentially favoring the thermodynamic enolate, though in this specific intramolecular reaction, the kinetic product is the desired one.[1]
-
Very bulky bases such as Potassium tert-butoxide are known to favor elimination reactions.[2]
Q4: What is the role of the solvent in this reaction?
Polar aprotic solvents like Tetrahydrofuran (THF) are commonly used for this type of reaction. They are effective at solvating the cation of the base (e.g., Li⁺, Na⁺) without solvating the enolate anion, thereby increasing the enolate's nucleophilicity. The choice of solvent can also influence the reaction rate and the product distribution.
Troubleshooting Guides
Issue 1: Low Yield of Ethyl Cyclobutanecarboxylate
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure the base is of high purity and added in a slight excess (typically 1.05-1.1 equivalents). Use a base with a sufficiently high pKa (see Table 1) to ensure complete deprotonation of the α-carbon. |
| Competing Elimination Reaction | Use a less sterically hindered base if elimination is the major side product. Lower the reaction temperature; enolate formation is often carried out at low temperatures (e.g., -78 °C for LDA), and the cyclization may proceed at a controlled, slightly warmer temperature. |
| Intermolecular Reactions | Perform the reaction at high dilution to favor the intramolecular cyclization over intermolecular side reactions. This can be achieved by the slow addition of the this compound solution to the base. |
| Presence of Water | Ensure all glassware is thoroughly dried, and use anhydrous solvents. Water will quench the enolate and can lead to hydrolysis of the ester. |
| Degradation of Starting Material | This compound can be light-sensitive and should be stored properly. Use freshly purified starting material for best results. |
Issue 2: Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Mixture of Kinetic and Thermodynamic Control | The use of a less hindered base or higher temperatures can lead to a mixture of enolates. For selective formation of the kinetic enolate, use a bulky base like LDA at low temperatures (-78 °C).[1] |
| Elimination Products | As mentioned above, bulky bases and higher temperatures favor elimination. Analyze the side products by GC-MS or NMR to confirm their identity and adjust the base and temperature accordingly. |
| O-alkylation | While less common in this intramolecular reaction, the enolate could theoretically attack the carbonyl oxygen. This is generally less of a concern with carbon electrophiles. |
Data Presentation
Table 1: Properties of Common Bases for Enolate Formation
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| Lithium Diisopropylamide | LDA | ~36 | Strong, bulky, non-nucleophilic base. Favors kinetic enolate formation.[1][3] |
| Sodium Hydride | NaH | ~35 | Strong, non-nucleophilic base, less sterically hindered than LDA.[4] |
| Potassium bis(trimethylsilyl)amide | KHMDS | ~26 (in THF) | Strong, very bulky, non-nucleophilic base. |
| Potassium tert-butoxide | KOtBu | ~17 (in H₂O) | Strong, bulky base, often promotes elimination reactions.[5] |
Note: pKa values can vary depending on the solvent and measurement conditions.
Experimental Protocols
Key Experiment: Intramolecular Cyclization of this compound to Ethyl Cyclobutanecarboxylate
This protocol is a general guideline for the intramolecular cyclization using Lithium Diisopropylamide (LDA) as the base.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add a solution of n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add the this compound solution dropwise to the LDA solution at -78 °C. Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete enolate formation.
-
Cyclization: After the enolate formation is complete, slowly warm the reaction mixture to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure ethyl cyclobutanecarboxylate.
Visualizations
Caption: Reaction pathway for this compound with a base.
Caption: Troubleshooting workflow for low cyclization yield.
References
Technical Support Center: Minimizing Byproduct Formation with Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation in your experiments involving Ethyl 4-iodobutyrate. By understanding the common side reactions and implementing appropriate control measures, you can significantly improve the yield and purity of your desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions with this compound?
The primary side reactions encountered when using this compound as an alkylating agent are elimination and hydrolysis .
-
Elimination Byproducts: The major elimination byproduct is ethyl crotonate , formed through an E2 elimination mechanism. A minor elimination byproduct, ethyl cyclobutanecarboxylate , can result from an intramolecular substitution (SN2) reaction.
-
Hydrolysis Byproducts: Under aqueous acidic or basic conditions, the ester functionality of this compound can hydrolyze to form 4-iodobutanoic acid and ethanol.
Q2: How can I minimize the formation of elimination byproducts?
The competition between the desired substitution (SN2) reaction and the undesired elimination (E2) reaction is a key factor to control. The following strategies can be employed to favor substitution:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base. Lithium diisopropylamide (LDA) is highly effective at promoting the desired substitution while minimizing elimination. Strong, less hindered bases like sodium ethoxide are more prone to inducing elimination.
-
Temperature Control: Lower reaction temperatures significantly favor the substitution pathway. Elimination reactions generally have a higher activation energy and are therefore more favored at elevated temperatures. It is recommended to conduct alkylation reactions at low temperatures, such as -78 °C, especially when using strong bases.[1][2][3]
-
Solvent Selection: Polar aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), are generally preferred for SN2 reactions as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.
Q3: What conditions lead to the hydrolysis of this compound, and how can it be prevented?
Hydrolysis of the ester group is catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Heating this compound in the presence of strong acids and water will lead to the formation of 4-iodobutanoic acid and ethanol. To minimize this, avoid prolonged exposure to acidic conditions, especially at elevated temperatures.
-
Base-Catalyzed Hydrolysis (Saponification): Strong bases, such as sodium hydroxide, in aqueous or alcoholic solutions can readily hydrolyze the ester. If your reaction requires a base, use anhydrous conditions and a non-hydroxide base whenever possible. If an aqueous workup is necessary, it should be performed at low temperatures and for a minimal amount of time. Neutralization of the reaction mixture should be done carefully.
Q4: What are the common impurities in commercially available this compound?
Commercial this compound may contain impurities arising from its synthesis, which is often a Finkelstein reaction from ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate. Potential impurities include:
-
Residual starting materials: Ethyl 4-bromobutyrate or ethyl 4-chlorobutyrate.
-
Inorganic salts: Sodium iodide, sodium bromide, or sodium chloride.
-
Byproducts from the synthesis of starting materials.
It is advisable to verify the purity of the starting material by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) before use.
Troubleshooting Guides
Problem 1: Low yield of the desired substitution product and a significant amount of ethyl crotonate detected.
| Possible Cause | Solution |
| Reaction temperature is too high. | Lower the reaction temperature. For reactions with strong bases like LDA, maintain the temperature at -78 °C during the addition of both the base and this compound. For weaker bases, consider running the reaction at 0 °C or room temperature, but monitor for elimination.[1][2] |
| The base used is too strong and/or not sterically hindered. | Switch to a bulkier, non-nucleophilic base such as Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS). Avoid using small, strong bases like sodium ethoxide or potassium tert-butoxide if substitution is the desired outcome. |
| The solvent is promoting elimination. | Use a polar aprotic solvent like THF or DMF. Protic solvents can favor elimination pathways. |
Problem 2: Presence of 4-iodobutanoic acid in the final product.
| Possible Cause | Solution |
| Hydrolysis during aqueous workup. | Perform the aqueous workup at low temperatures (e.g., in an ice bath). Minimize the time the reaction mixture is in contact with aqueous acid or base. Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of a strong base. |
| Acidic or basic contaminants in the reaction. | Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. |
| Instability of the product on silica gel during chromatography. | If the product is sensitive to the acidity of standard silica gel, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative purification method like distillation. |
Data Presentation
Table 1: Influence of Base and Temperature on Substitution vs. Elimination
| Base | Temperature (°C) | Substitution Product Yield (%) (Estimated) | Elimination Product Yield (%) (Estimated) | Reference |
| Sodium Ethoxide | 25 | 40-60 | 40-60 | General knowledge on SN2/E2 competition |
| Sodium Ethoxide | 80 | 10-20 | 80-90 | [3] |
| LDA | -78 | >95 | <5 | [4] |
| LDA | 25 | 80-90 | 10-20 | General knowledge on SN2/E2 competition |
Note: These are estimated yields based on general principles of substitution and elimination reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol for Minimizing Elimination: Alkylation using LDA
This protocol describes a general procedure for the alkylation of a nucleophile with this compound, designed to maximize the yield of the substitution product.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Nucleophile (substrate to be alkylated)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
LDA Preparation (in situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation of Nucleophile: To the freshly prepared LDA solution at -78 °C, add a solution of the nucleophile (1.0 equivalent) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Alkylation: Add this compound (1.2 equivalents) dropwise to the solution of the deprotonated nucleophile at -78 °C. Allow the reaction mixture to stir at this temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-iodobutyrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of ethyl 4-iodobutyrate, a versatile reagent in organic synthesis. By examining nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), this document aims to equip researchers with the knowledge to select the most appropriate techniques for identity confirmation, purity assessment, and structural elucidation. Furthermore, a comparison with its analogue, ethyl 4-bromobutyrate, is included to highlight the subtle yet significant differences observed in their analytical data.
Performance Comparison of Analytical Techniques
The selection of an analytical method is contingent on the specific information required. While NMR provides detailed structural information, IR is excellent for identifying functional groups, and MS is unparalleled for determining molecular weight and fragmentation patterns.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen atoms, including the number of different types of protons, their relative numbers, and their connectivity through spin-spin coupling. | Excellent for structural elucidation and purity assessment. | Requires a relatively large amount of sample; sensitivity can be an issue for impurities at very low concentrations. |
| ¹³C NMR Spectroscopy | Reveals the number of chemically distinct carbon atoms and their electronic environments. | Complements ¹H NMR for a complete structural assignment. | Inherently less sensitive than ¹H NMR, often requiring longer acquisition times or more concentrated samples. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information about the overall molecular structure; complex molecules can have overlapping peaks. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its structure through fragmentation analysis. | Extremely sensitive, capable of detecting trace amounts of material. | Can be a destructive technique; interpretation of fragmentation patterns can be complex. |
| Gas Chromatography (GC) | Separates volatile compounds in a mixture. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. | High-resolution separation, ideal for purity analysis and identifying volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
Data Presentation: A Comparative Analysis
The following tables summarize the key analytical data for this compound and its bromo-analogue. This direct comparison facilitates the differentiation of these two closely related compounds.
¹H NMR Spectral Data (CDCl₃, 300 MHz)
| Assignment | This compound (Predicted) | Ethyl 4-bromobutyrate [1] |
| -CH₃ (ethyl) | δ 1.25 (t, 3H, J = 7.1 Hz) | δ 1.22 (t, 3H, J = 7.15 Hz) |
| -CH₂- (butyrate, C3) | δ 2.18 (quintet, 2H, J = 7.0 Hz) | δ 2.13 (m, 2H, J = 6.80 Hz) |
| -CH₂- (butyrate, C2) | δ 2.40 (t, 2H, J = 7.2 Hz) | δ 2.45 (t, 2H, J = 7.15 Hz) |
| -CH₂-I / -CH₂-Br | δ 3.20 (t, 2H, J = 6.8 Hz) | δ 3.43 (t, 2H, J = 6.44 Hz) |
| -O-CH₂- (ethyl) | δ 4.14 (q, 2H, J = 7.1 Hz) | δ 4.10 (q, 2H, J = 7.25 Hz) |
¹³C NMR Spectral Data (CDCl₃)
| Assignment | This compound (Predicted) | Ethyl 4-bromobutyrate [2] |
| -CH₂-I / -CH₂-Br | δ 5.9 | - |
| -CH₃ (ethyl) | δ 14.2 | - |
| -CH₂- (butyrate, C3) | δ 30.1 | - |
| -CH₂- (butyrate, C2) | δ 34.9 | - |
| -O-CH₂- (ethyl) | δ 60.7 | - |
| C=O | δ 172.8 | - |
Infrared (IR) Spectral Data
| Vibrational Mode | This compound (Predicted) | Ethyl 4-bromobutyrate [3][4][5] |
| C-H stretch (alkane) | 2970-2850 cm⁻¹ | ~2980, 2940 cm⁻¹ |
| C=O stretch (ester) | ~1735 cm⁻¹ (strong) | ~1735 cm⁻¹ (strong) |
| C-O stretch (ester) | ~1180 cm⁻¹ | ~1180 cm⁻¹ |
| C-I / C-Br stretch | ~550 cm⁻¹ | ~650 cm⁻¹ |
Mass Spectrometry Data (Electron Ionization)
| Fragment (m/z) | This compound (Predicted) | Ethyl 4-bromobutyrate [6] |
| [M]⁺ | 242 | 194/196 (due to Br isotopes) |
| [M-OCH₂CH₃]⁺ | 197 | 149/151 |
| [M-CH₂CH₂COOCH₂CH₃]⁺ | 127 (I⁺) | - |
| [COOCH₂CH₃]⁺ | 73 | 73 |
| [CH₂CH₃]⁺ | 29 | 29 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key analytical techniques discussed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire spectra on a 300 MHz or higher field NMR spectrometer. For ¹H NMR, a standard pulse sequence with a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds is typically used. For ¹³C NMR, a proton-decoupled pulse sequence is used with a wider spectral width and a longer relaxation delay (5-10 seconds) to ensure accurate integration.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the empty ATR accessory.
-
Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps at 10°C/min to 250°C and holds for 5 minutes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and characteristic fragment ions.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the analysis and application of this compound.
Caption: General workflow for the analytical characterization of a chemical compound.
Caption: Simplified workflow for the synthesis of a GABA analog using this compound.
References
- 1. Ethyl 4-bromobutyrate | 2969-81-5 [chemicalbook.com]
- 2. Ethyl 4-bromobutyrate(2969-81-5) 13C NMR [m.chemicalbook.com]
- 3. Ethyl 4-bromobutyrate(2969-81-5) IR2 spectrum [chemicalbook.com]
- 4. Ethyl 4-bromobutyrate [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 4-bromobutyrate | C6H11BrO2 | CID 76300 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Ethyl 4-iodobutyrate by HPLC and GC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like Ethyl 4-iodobutyrate is paramount to ensure the integrity and safety of final products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of these methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile technique well-suited for the analysis of non-volatile and thermally labile compounds.[1] For this compound, a reversed-phase HPLC method is effective for separating the main compound from potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.[2]
-
Reagents: HPLC-grade acetonitrile and water are required for the mobile phase.[2]
-
Mobile Phase Preparation: A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water. For improved peak shape, an acid modifier like 0.1% formic acid can be added to the aqueous phase.[3]
-
Sample Preparation: A stock solution of the this compound sample is prepared in the mobile phase (e.g., 1 mg/mL). This is then diluted to a working concentration (e.g., 0.1 mg/mL) and filtered through a 0.45 µm syringe filter prior to injection.[3]
-
Chromatographic Conditions:
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds.[4] Given that this compound is a volatile liquid, GC-MS serves as an excellent method for its purity assessment and the identification of volatile impurities.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) is used. A low-polarity capillary column, such as one coated with 5% diphenyl/95% dimethyl polysiloxane, is suitable.[5]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Sample Preparation: The this compound sample is diluted in a volatile solvent like ethyl acetate or dichloromethane to an appropriate concentration.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp to 280 °C at 10 °C/min, and a final hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of this compound, and the spectra of other peaks can be used to identify impurities by comparison with spectral libraries.
Comparative Data
The following tables summarize representative data obtained from the analysis of an this compound sample using both HPLC and GC-MS.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC | GC-MS |
| Retention Time of this compound | 8.5 min | 12.2 min |
| Typical Run Time | 15-20 min[6] | 20-30 min |
| Resolution of Main Peak | > 2.0 | > 2.0 |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
Table 2: Purity Analysis Results
| Analytical Method | Peak Area of this compound | Total Peak Area | Calculated Purity (%) |
| HPLC | 1,250,000 | 1,285,000 | 97.28 |
| GC-MS | 2,500,000 | 2,560,000 | 97.66 |
Experimental Workflow
The general workflow for the purity analysis of this compound by chromatographic methods is illustrated below.
References
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of Ethyl 4-iodobutyrate versus Ethyl 4-bromobutyrate
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, alkyl halides play a pivotal role in the formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct reagents: Ethyl 4-iodobutyrate and Ethyl 4-bromobutyrate. By examining their performance in key synthetic transformations, supported by experimental data and detailed protocols, this document aims to equip scientists with the knowledge to make informed decisions for their synthetic endeavors.
At the heart of the reactivity differences between these two molecules lies the nature of the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This fundamental difference dictates that this compound is generally the more reactive of the two, a characteristic that can be both advantageous and challenging depending on the desired transformation.
Nucleophilic Substitution: A Clear Win for Iodide
In bimolecular nucleophilic substitution (SN2) reactions, the leaving group's ability to depart is a key determinant of the reaction rate. Iodide is an exceptional leaving group, far superior to bromide. This is attributed to its larger size, which distributes the negative charge over a larger volume, and the weaker C-I bond.[1][2] Consequently, this compound undergoes nucleophilic substitution at a significantly faster rate than its bromo counterpart.
| Substrate | Relative Rate (SN2) | Leaving Group Ability | C-X Bond Strength (kJ/mol) |
| This compound | ~30 | Excellent | ~238 |
| Ethyl 4-bromobutyrate | 1 | Good | ~276 |
Table 1: Comparison of properties and relative reactivity in SN2 reactions. The relative rate is an approximation based on general trends for alkyl halides.
The enhanced reactivity of this compound allows for milder reaction conditions, such as lower temperatures and the use of weaker nucleophiles, potentially leading to cleaner reactions with fewer byproducts.
Sonogashira Coupling: The Reactivity Trend Continues
The Sonogashira coupling, a cornerstone of carbon-carbon bond formation between sp² or sp³-hybridized carbons and a terminal alkyne, also demonstrates the superior reactivity of the iodide. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] This step is significantly faster for alkyl iodides than for alkyl bromides.
| Substrate | Typical Reaction Conditions | Relative Reaction Rate |
| This compound | Room temperature to mild heating | Faster |
| Ethyl 4-bromobutyrate | Higher temperatures often required | Slower |
Table 2: Qualitative comparison in Sonogashira coupling reactions.
This reactivity difference can be exploited for selective couplings in molecules containing both bromo and iodo substituents.
Grignard Reagent Formation: A Double-Edged Sword
The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond. Consistent with the established trend, alkyl iodides react more readily with magnesium than alkyl bromides.[3] This can lead to a faster and more efficient initiation of the Grignard reagent formation with this compound.
However, the high reactivity of the C-I bond can also be a drawback. The resulting Grignard reagent from this compound may be less stable and more prone to side reactions, such as Wurtz coupling. The presence of the ester functionality in the molecule further complicates the reaction, as the Grignard reagent can react with the ester group of another molecule. Careful control of reaction conditions is crucial to minimize these side reactions.
| Substrate | Ease of Grignard Formation | Potential Side Reactions |
| This compound | Easier, faster initiation | Higher propensity for Wurtz coupling and reaction with the ester |
| Ethyl 4-bromobutyrate | Slower, may require activation | Lower propensity for side reactions |
Table 3: Comparison of Grignard reagent formation.
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
The Finkelstein reaction provides a reliable method for converting an alkyl bromide to an alkyl iodide.[4]
Caption: Finkelstein reaction for this compound synthesis.
Procedure:
-
To a solution of Ethyl 4-bromobutyrate (1.0 eq) in dry acetone, add sodium iodide (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature. The precipitated sodium bromide can be removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound.
General Protocol for Nucleophilic Substitution
Caption: General workflow for nucleophilic substitution.
Procedure:
-
Dissolve the nucleophile (1.1 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO).
-
Add Ethyl 4-halobutyrate (1.0 eq) to the solution at room temperature.
-
Stir the reaction mixture. For this compound, the reaction may proceed at room temperature, while for Ethyl 4-bromobutyrate, gentle heating may be required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
References
A Comparative Spectroscopic Analysis of Ethyl 4-iodobutyrate and its Analogs
A detailed ¹H and ¹³C NMR spectroscopic examination of Ethyl 4-iodobutyrate is presented, alongside a comparative analysis with its bromo and chloro analogs. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset for the identification and differentiation of these important synthetic intermediates.
The ethyl 4-halobutyrates are valuable building blocks in organic synthesis, frequently utilized in the introduction of a four-carbon chain terminating in an ester functionality. The nature of the halogen atom significantly influences the reactivity of these compounds, making their unambiguous identification crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of such molecules. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of this compound, Ethyl 4-bromobutyrate, and Ethyl 4-chlorobutyrate, supported by tabulated spectral data and a standardized experimental protocol.
Comparative ¹H NMR Data
The ¹H NMR spectra of the three ethyl 4-halobutyrates exhibit characteristic signals corresponding to the ethyl ester moiety and the butyrate backbone. The chemical shifts of the protons in the butyrate chain are particularly sensitive to the electronegativity of the terminal halogen atom.
| Compound | δ (ppm) - CH₃ (t) | δ (ppm) - OCH₂ (q) | δ (ppm) - C(O)CH₂ (t) | δ (ppm) - CH₂CH₂X (p) | δ (ppm) - CH₂X (t) | J (Hz) - CH₃-CH₂ | J (Hz) - C(O)CH₂-CH₂ | J (Hz) - CH₂-CH₂X |
| This compound | ~1.25 | ~4.12 | ~2.40 | ~2.20 | ~3.20 | ~7.1 | ~7.2 | ~6.8 |
| Ethyl 4-bromobutyrate | 1.22 | 4.10 | 2.45 | 2.13 | 3.43 | 7.15 | 7.15 | 6.80, 6.44 |
| Ethyl 4-chlorobutyrate | ~1.25 | ~4.14 | ~2.48 | ~2.10 | ~3.60 | ~7.1 | ~7.3 | ~6.4 |
Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicities are denoted as t (triplet), q (quartet), and p (pentet/multiplet). Coupling constants (J) are given in Hertz (Hz). Data for this compound and Ethyl 4-chlorobutyrate are estimated based on established spectroscopic principles and available data for similar structures.
A clear trend is observable in the chemical shift of the methylene protons directly attached to the halogen (CH₂X). As the electronegativity of the halogen increases from iodine to chlorine, the signal shifts downfield (from ~3.20 ppm for the iodo compound to ~3.60 ppm for the chloro compound). This deshielding effect is a key diagnostic feature for distinguishing between these analogs.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide further confirmation of the structures and highlight the influence of the halogen on the carbon skeleton.
| Compound | δ (ppm) - CH₃ | δ (ppm) - OCH₂ | δ (ppm) - C(O)CH₂ | δ (ppm) - CH₂CH₂X | δ (ppm) - CH₂X | δ (ppm) - C=O |
| This compound | ~14.2 | ~60.5 | ~34.0 | ~32.5 | ~5.0 | ~172.5 |
| Ethyl 4-bromobutyrate | ~14.2 | ~60.6 | ~32.9 | ~28.0 | ~33.5 | ~172.6 |
| Ethyl 4-chlorobutyrate | ~14.2 | ~60.7 | ~30.5 | ~26.8 | ~44.5 | ~172.7 |
Note: The chemical shifts (δ) are reported in parts per million (ppm). Data for this compound and Ethyl 4-chlorobutyrate are estimated based on established spectroscopic principles and available data for similar structures.
Similar to the ¹H NMR data, the chemical shift of the carbon directly bonded to the halogen (CH₂X) is highly dependent on the halogen's identity. The upfield shift observed for the CH₂I carbon (~5.0 ppm) is a characteristic effect of the heavy iodine atom. In contrast, the more electronegative chlorine atom in Ethyl 4-chlorobutyrate causes a significant downfield shift of the corresponding carbon to ~44.5 ppm.
Experimental Protocols
Sample Preparation for ¹H and ¹³C NMR Spectroscopy
A standardized protocol for the acquisition of high-quality NMR spectra of ethyl 4-halobutyrates is as follows:
-
Sample Weighing: Accurately weigh approximately 10-20 mg of the neat liquid sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
NMR Data Acquisition
The following parameters are recommended for data acquisition on a standard 400 MHz NMR spectrometer:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 second
-
Acquisition Time: Approximately 4 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2.0 seconds
-
Acquisition Time: Approximately 1 second
-
Spectral Width: -10 to 220 ppm
-
Data Processing
The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., MestReNova, TopSpin). Standard processing steps include:
-
Fourier Transformation: Convert the FID from the time domain to the frequency domain.
-
Phasing: Correct the phase of the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Correct any distortions in the spectral baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integration: For ¹H spectra, integrate the signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift of each signal.
Visualization of Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis process, from sample preparation to data interpretation, is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis of ethyl 4-halobutyrates.
A Comparative Guide to the Synthesis of Ethyl 4-iodobutyrate for Chemical Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 4-iodobutyrate, a valuable building block in organic synthesis, is no exception. This guide provides a comparative analysis of a validated synthetic route to this compound, offering detailed experimental protocols, quantitative data, and a clear visualization of the chemical transformations involved.
Primary Synthetic Route: A Two-Step Approach from γ-Butyrolactone
A widely utilized and reliable method for the synthesis of this compound begins with the readily available and inexpensive starting material, γ-butyrolactone. This process involves two key transformations: the formation of an intermediate, ethyl 4-bromobutyrate, followed by a halide exchange via the Finkelstein reaction.
Step 1: Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone
The initial step involves the ring-opening of γ-butyrolactone and subsequent esterification with ethanol in the presence of hydrogen bromide. This method has been shown to produce high yields and purity of the bromo-ester intermediate.[1]
Step 2: Finkelstein Reaction for the Synthesis of this compound
The second step employs the classic Finkelstein reaction, where the bromine atom in ethyl 4-bromobutyrate is displaced by iodine.[2][3] This is achieved by treating the bromo-ester with sodium iodide in a suitable solvent, typically acetone. The reaction is driven to completion by the precipitation of the less soluble sodium bromide in acetone.[2][3]
Alternative Synthetic Route: Esterification of 4-Iodobutyric Acid
An alternative approach to this compound involves the direct esterification of 4-iodobutyric acid with ethanol. This method, while conceptually straightforward, is dependent on the commercial availability and cost of the starting 4-iodobutyric acid. The reaction is typically catalyzed by a strong acid.
Performance Comparison
To facilitate an objective comparison, the following table summarizes the key quantitative data for the primary two-step synthetic route. Data for a comparable esterification of a similar carboxylic acid is provided for the alternative route to offer a reasonable estimate of its performance.
| Parameter | Primary Route: Step 1 (Ethyl 4-bromobutyrate) | Primary Route: Step 2 (Finkelstein Reaction) | Alternative Route (Esterification) |
| Starting Material | γ-Butyrolactone, Ethanol, HBr | Ethyl 4-bromobutyrate, NaI | 4-Iodobutyric Acid, Ethanol |
| Yield | >93%[1] | ~94% (estimated from analogous reaction) | Not specified for 4-iodobutyric acid |
| Purity | >98%[1] | High (purified by distillation) | Dependent on purification |
| Reaction Time | 2-6 hours[1] | 40 hours (for analogous reaction) | Not specified |
| Key Advantages | High yield and purity, readily available starting material. | High yielding and clean conversion. | Potentially a one-step reaction from the iodo-acid. |
| Key Disadvantages | Two-step process. | Requires an additional purification step. | Availability and cost of 4-iodobutyric acid may be a concern. |
Experimental Protocols
Primary Synthetic Route
Step 1: Synthesis of Ethyl 4-bromobutyrate [1]
-
To a container with γ-butyrolactone, slowly introduce dry hydrogen bromide gas (1.2 molar equivalents) while maintaining the temperature between 10-30 °C with a water bath and uniform stirring.
-
After the addition of HBr is complete, continue stirring for 1-3 hours, controlling the reaction temperature between 0-50 °C.
-
Add absolute ethanol (1.06 molar equivalents) and maintain the temperature between 10-90 °C, continuing to stir for 2-6 hours until the reaction is complete.
-
Upon completion, wash the reaction mixture with deionized water. Separate the lower organic phase.
-
Neutralize the organic phase by washing with a saturated sodium bicarbonate solution until the pH reaches 7.0.
-
Wash the organic phase again with deionized water, separate the organic layer, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The final product, ethyl 4-bromobutyrate, is obtained after drying.
Step 2: Synthesis of this compound via Finkelstein Reaction (Adapted from a similar procedure)
-
Dissolve ethyl 4-bromobutyrate in dry acetone.
-
Add sodium iodide (approximately 5 equivalents) to the solution in portions.
-
Heat the mixture at reflux for an extended period (e.g., 40 hours).
-
After cooling to room temperature, partition the mixture between diethyl ether and water.
-
Separate the aqueous layer and extract it multiple times with diethyl ether.
-
Combine the organic phases and wash them with 10% aqueous sodium bisulfite solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residual oil by distillation to obtain pure this compound.
Alternative Synthetic Route: Esterification of 4-Iodobutyric Acid
A general procedure for acid-catalyzed esterification would involve:
-
Dissolving 4-iodobutyric acid in an excess of absolute ethanol.
-
Adding a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Refluxing the mixture until the reaction reaches completion (monitored by techniques like TLC or GC).
-
After cooling, neutralizing the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extracting the product into an organic solvent.
-
Washing the organic layer with water and brine, followed by drying and solvent evaporation.
-
Purifying the crude product, typically by distillation.
Visualizing the Synthetic Pathways
To provide a clear visual representation of the chemical transformations, the following diagrams have been generated using the DOT language.
Caption: Primary two-step synthesis of this compound.
Caption: Alternative one-step synthesis of this compound.
Conclusion
The two-step synthesis of this compound starting from γ-butyrolactone represents a robust and high-yielding approach. While the alternative esterification of 4-iodobutyric acid is more direct, its practicality is contingent on the availability and economics of the starting material. This guide provides the necessary data and protocols to enable researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
References
Characterization of Impurities in Commercial Ethyl 4-iodobutyrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. Ethyl 4-iodobutyrate is a key building block in the synthesis of various pharmaceutical compounds, and the presence of impurities can have a significant impact on reaction yields, downstream processing, and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of hypothetical commercial samples of this compound, outlining the analytical techniques used to characterize and quantify impurities. The experimental data presented is representative and intended to illustrate the application of these methods in a quality control setting.
Comparison of Commercial this compound Samples
The purity of this compound can vary between different commercial suppliers and even between different batches from the same supplier. The primary route of synthesis for this compound is typically a Finkelstein reaction, which involves the substitution of a bromine atom from Ethyl 4-bromobutyrate with iodine.[1][2][3] Consequently, the most common process-related impurity is the starting material, Ethyl 4-bromobutyrate. Other potential impurities include residual solvents from the reaction and purification steps, as well as by-products from side reactions or degradation.
This guide compares three hypothetical commercial lots of this compound (Lot A, Lot B, and Lot C) to demonstrate a comprehensive approach to impurity characterization.
Data Presentation
The following tables summarize the quantitative data obtained from the analysis of the three hypothetical lots of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
Table 1: GC-MS Analysis of Impurities in Commercial this compound
| Compound | Retention Time (min) | Lot A (Area %) | Lot B (Area %) | Lot C (Area %) |
| Acetone | 3.5 | 0.15 | 0.05 | Not Detected |
| Ethyl 4-bromobutyrate | 10.2 | 1.8 | 0.5 | 0.9 |
| This compound | 12.5 | 97.9 | 99.4 | 99.0 |
| Unknown Impurity 1 | 13.1 | 0.15 | Not Detected | 0.1 |
Table 2: HPLC-UV Analysis of Impurities in Commercial this compound
| Compound | Retention Time (min) | Lot A (Area %) | Lot B (Area %) | Lot C (Area %) |
| Ethyl 4-bromobutyrate | 5.8 | 1.9 | 0.6 | 1.0 |
| This compound | 7.2 | 98.0 | 99.3 | 98.9 |
| Unknown Impurity 1 | 8.1 | 0.1 | Not Detected | 0.1 |
Table 3: ¹H NMR (400 MHz, CDCl₃) Analysis of Impurities in Commercial this compound
| Compound | Chemical Shift (ppm) | Multiplicity | Lot A (mol %) | Lot B (mol %) | Lot C (mol %) |
| Ethyl 4-bromobutyrate | 3.45 | Triplet | 1.7 | 0.5 | 0.9 |
| This compound | 3.20 | Triplet | 98.2 | 99.4 | 99.0 |
| Acetone | 2.17 | Singlet | 0.1 | < 0.1 | Not Detected |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this guide are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
Sample Preparation: Dilute the this compound sample to 1 mg/mL in ethyl acetate.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a robust method for the quantification of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-10 min: 50% A, 50% B
-
10-15 min: Ramp to 90% A, 10% B
-
15-20 min: Hold at 90% A, 10% B
-
20-21 min: Ramp back to 50% A, 50% B
-
21-25 min: Re-equilibration at 50% A, 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and quantification of impurities.[4][5]
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Sample Preparation: Dissolve approximately 20 mg of the this compound sample in 0.7 mL of CDCl₃.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 5 seconds
-
Pulse angle: 45°
-
-
Data Processing: Fourier transform, phase correction, and baseline correction. Impurities are quantified by integrating their characteristic signals relative to a well-resolved signal of this compound.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the characterization of impurities in commercial this compound.
References
A Comparative Guide to Omega-Haloesters in Synthesis: Ethyl 4-iodobutyrate vs. Bromo- and Chloro- Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, cost, and overall synthetic strategy. Among the versatile class of bifunctional reagents, omega-haloesters like ethyl 4-halobutyrates are indispensable for introducing a four-carbon ester-containing chain. This guide provides an objective, data-driven comparison of ethyl 4-iodobutyrate against its more common counterparts, ethyl 4-bromobutyrate and ethyl 4-chlorobutyrate, to inform their application in complex chemical synthesis.
The primary differentiator between these reagents lies in the nature of the halogen atom, which dictates the reactivity of the C-X bond in nucleophilic substitution reactions (SN2). The reactivity trend is directly correlated with the leaving group ability of the halide, which follows the order: I⁻ > Br⁻ > Cl⁻. This is a consequence of the C-X bond strength (C-Cl > C-Br > C-I) and the stability of the resulting halide anion. This compound is, therefore, the most reactive of the three, a factor that presents both advantages and disadvantages.
Comparative Reactivity and Physical Properties
The enhanced reactivity of this compound allows for reactions to proceed under milder conditions, such as lower temperatures or with weaker nucleophiles, often resulting in shorter reaction times and higher yields. This is particularly advantageous when dealing with sensitive substrates. Conversely, ethyl 4-chlorobutyrate is the most stable and least reactive, typically requiring more forcing conditions to achieve comparable results. Ethyl 4-bromobutyrate offers a balance of reactivity, stability, and cost, making it a widely used reagent.[1]
Quantitative data from the alkylation of diethyl malonate provides a clear illustration of this reactivity trend. The reaction, a cornerstone of C-C bond formation, demonstrates a significant rate enhancement when iodide is the leaving group compared to bromide and, most notably, chloride.
| Property | Ethyl 4-chlorobutyrate | Ethyl 4-bromobutyrate | This compound |
| Molecular Weight | 150.60 g/mol | 195.05 g/mol | 242.06 g/mol |
| Boiling Point | 186 °C | 80-82 °C / 10 mmHg | ~208 °C (decomposes) |
| Density | 1.075 g/mL at 25 °C | 1.363 g/mL at 25 °C | ~1.6 g/mL |
| Relative SN2 Rate | 0.005 | 1 | ~2 |
| Typical Yield (%) | 60-70 | 85-95 | >90 |
Table 1: Comparison of physical properties and relative reactivity in the alkylation of diethyl malonate. Relative rates are approximate, with ethyl 4-bromobutyrate set as the baseline.[1]
Strategic Selection of an Omega-Haloester
The choice between iodo-, bromo-, and chloro- esters is a strategic decision based on the specific requirements of the synthetic step. Key considerations include the nucleophilicity of the substrate, desired reaction conditions, cost, and the potential for side reactions.
References
A Comparative Guide to the Structure of Ethyl 4-iodobutyrate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 4-iodobutyrate and its derivatives, focusing on the key analytical techniques used to confirm their chemical structures. Experimental data is presented to highlight the differences in their spectroscopic properties, offering a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction to Ethyl 4-halobutyrates
Ethyl 4-halobutyrates are versatile bifunctional molecules containing both an ester and a terminal halogen. This dual reactivity makes them valuable starting materials for the synthesis of a wide range of more complex molecules. The identity of the halogen atom (iodine, bromine, or chlorine) significantly influences the reactivity of the C-X bond, with the C-I bond being the most labile and thus the most reactive in nucleophilic substitution reactions. A common derivative, Ethyl 4-azidobutyrate, is a key intermediate for "click chemistry," a powerful tool for bioconjugation and drug discovery. Accurate structural confirmation of these compounds is paramount for their effective use in research and development.
Comparative Spectroscopic Data
The structure of this compound and its derivatives can be unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectroscopic data for this compound and its bromo, chloro, and azido analogs.
¹H NMR Spectroscopy Data
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of the protons on the carbon bearing the halogen or azide group is particularly diagnostic.
| Compound | -CH₂-X (ppm) | -CH₂-CH₂-X (ppm) | -CO-CH₂- (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~3.21 (t) | ~2.16 (quint) | ~2.40 (t) | 4.12 (q) | 1.25 (t) |
| Ethyl 4-bromobutyrate | 3.43 (t) | 2.13 (quint) | 2.45 (t) | 4.10 (q) | 1.22 (t) |
| Ethyl 4-chlorobutyrate | ~3.58 (t) | ~2.08 (quint) | ~2.42 (t) | ~4.13 (q) | ~1.25 (t) |
| Ethyl 4-azidobutyrate | ~3.35 (t) | ~1.85 (quint) | ~2.35 (t) | 4.12 (q) | 1.25 (t) |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. t = triplet, q = quartet, quint = quintet. |
¹³C NMR Spectroscopy Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of the carbon atom directly bonded to the halogen or azide group is a key indicator of the substituent's identity.
| Compound | -CH₂-X (ppm) | -CH₂-CH₂-X (ppm) | -CO-CH₂- (ppm) | C=O (ppm) | -O-CH₂- (ppm) | -CH₃ (ppm) |
| This compound | ~6.5 | ~32.5 | ~33.0 | ~173.0 | ~60.5 | ~14.2 |
| Ethyl 4-bromobutyrate | 32.8 | 30.5 | 32.9 | 172.8 | 60.5 | 14.2 |
| Ethyl 4-chlorobutyrate | ~44.5 | ~27.8 | ~31.0 | ~173.1 | ~60.6 | ~14.2 |
| Ethyl 4-azidobutyrate | ~50.8 | ~25.0 | ~31.2 | ~173.0 | ~60.5 | ~14.2 |
| Note: Chemical shifts are approximate and can vary based on the solvent and concentration. |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule. The C-X stretching vibration is a key diagnostic band for alkyl halides.
| Compound | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-X Stretch (cm⁻¹) |
| This compound | ~1735 | ~1180 | ~550-650 |
| Ethyl 4-bromobutyrate | ~1735 | ~1178 | 646 |
| Ethyl 4-chlorobutyrate | ~1735 | ~1175 | ~650-750 |
| Ethyl 4-azidobutyrate | ~1735 | ~1180 | N₃ stretch: ~2100 (strong, sharp) |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For compounds containing chlorine or bromine, the presence of characteristic isotopic patterns (M+2 peak) is a definitive indicator.
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Isotopic Pattern |
| This compound | 242 | 115 (M - I), 87, 45 | None |
| Ethyl 4-bromobutyrate | 194/196 | 149/151 (M - OEt), 115 (M - Br), 87 | M+/[M+2]+ ratio of ~1:1 |
| Ethyl 4-chlorobutyrate | 150/152 | 105/107 (M - OEt), 115 (M - Cl), 87 | M+/[M+2]+ ratio of ~3:1 |
| Ethyl 4-azidobutyrate | 157 | 129 (M - N₂), 115, 87, 43 | None |
Experimental Protocols
Synthesis of this compound via Finkelstein Reaction
Principle: The Finkelstein reaction is a nucleophilic substitution (SN2) reaction that converts an alkyl chloride or bromide to an alkyl iodide.[1][2] The reaction is driven to completion by the precipitation of the insoluble sodium chloride or bromide in acetone.[1]
Procedure:
-
Dissolve Ethyl 4-bromobutyrate (1.0 eq) in dry acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Synthesis of Ethyl 4-azidobutyrate
Principle: Ethyl 4-azidobutyrate can be synthesized from Ethyl 4-bromobutyrate by nucleophilic substitution with sodium azide.
Procedure:
-
Dissolve Ethyl 4-bromobutyrate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Ethyl 4-azidobutyrate.
NMR Sample Preparation
Procedure:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3][4]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
-
Transfer the solution to a 5 mm NMR tube.[3]
-
Cap the tube and wipe it clean before inserting it into the spectrometer.
GC-MS Analysis
Principle: Gas chromatography separates volatile compounds based on their boiling points and interaction with a stationary phase, while mass spectrometry provides mass and fragmentation information for identification.
Procedure:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
The instrument parameters (e.g., column type, temperature program, and mass analyzer settings) should be optimized for the specific analytes. A typical starting oven temperature program could be 70°C, ramping to 250°C.[5]
-
Analyze the resulting chromatogram and mass spectra to identify the components of the sample.
Workflow and Applications
The synthesis and structural confirmation of this compound derivatives are critical first steps for their application in various fields, particularly in drug development. One notable application is in "click chemistry," where the azido derivative can be used to link molecules together with high efficiency and specificity.
Caption: Synthesis and application workflow for Ethyl 4-halobutyrate derivatives.
The logical relationship between the synthesis of a key derivative, its structural confirmation, and a prominent application is illustrated in the following diagram.
Caption: Logical steps for the synthesis and application of a functionalized molecule.
References
A Comparative Guide to the Quantitative Analysis of Ethyl 4-iodobutyrate in Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like Ethyl 4-iodobutyrate is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comprehensive comparison of the principal analytical techniques for the quantitative analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The selection of an optimal analytical method hinges on various factors, including the required sensitivity, the complexity of the reaction mixture, and the availability of instrumentation. This document presents a comparative overview of these techniques, supported by representative experimental data and detailed methodologies to aid in the selection and implementation of the most suitable method for your specific needs.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the quantitative analysis of small organic molecules like this compound. The data for GC-MS is adapted from a validated method for the closely related compound, Ethyl 4-bromobutyrate, and is expected to be comparable for this compound.[1] HPLC and qNMR data are representative of validated methods for similar small organic molecules.[2][3][4][5][6][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1] | Separation based on polarity, with detection by UV absorbance. | Signal intensity is directly proportional to the number of nuclei.[3][8] |
| Linearity (r²) | > 0.998[1] | > 0.999[5][6][7] | > 0.99[4] |
| Accuracy (% Recovery) | 95-105%[1] | 98-102%[5] | 98-102% |
| Precision (%RSD) | < 5%[1] | < 2%[5][9] | < 2%[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range.[1][10] | ng/mL range.[4][7] | µg/mL to mg/mL range.[3][4] |
| Limit of Quantitation (LOQ) | Low ng/mL range.[1] | ng/mL to µg/mL range.[4][7] | µg/mL to mg/mL range.[3][4] |
| Selectivity | High (mass-based detection).[1] | Moderate to High (retention time and UV spectrum). | High (unique chemical shifts). |
| Throughput | Moderate to High. | High. | Low to Moderate. |
| Sample Derivatization | Generally not required. | May be required for compounds without a UV chromophore. | Not required. |
| Cost (Instrument) | High. | Moderate. | High. |
| Cost (Operational) | Moderate. | Moderate. | Low. |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable quantitative results. Below are representative experimental protocols for the analysis of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated protocol for Ethyl 4-bromobutyrate and is suitable for the quantification of this compound in a reaction mixture.[1]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would include its molecular ion and characteristic fragment ions.
-
-
Sample Preparation :
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a known volume.
-
Add an appropriate internal standard (e.g., a non-interfering alkyl halide or ester of similar volatility) at a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Quantification : Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is a general method suitable for the analysis of moderately polar esters.
-
Instrumentation : HPLC system equipped with a UV detector.
-
Column : A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient or isocratic mixture of acetonitrile and water. A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 210 nm (for the ester carbonyl group).
-
Sample Preparation :
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known volume.
-
Use an internal standard if necessary for improved precision.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Quantification : Generate a calibration curve by plotting the peak area of the analyte against its concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for quantification without the need for a substance-specific calibration curve, relying instead on a certified internal standard.[3][8]
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent : A deuterated solvent in which both the analyte and internal standard are soluble (e.g., Chloroform-d, Acetone-d6).
-
Internal Standard : A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Experimental Parameters :
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Sufficient number of scans for adequate signal-to-noise ratio.
-
-
Sample Preparation :
-
Accurately weigh a specific amount of the reaction mixture.
-
Accurately weigh a known amount of the internal standard.
-
Dissolve both in a precise volume of the deuterated solvent in an NMR tube.
-
-
Quantification : The concentration of this compound is calculated based on the ratio of the integral of a specific, non-overlapping proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Visualizations
Experimental Workflow for Quantitative Analysis
Caption: General workflow for the quantitative analysis of this compound.
Comparison of Analytical Method Characteristics
Caption: Key characteristics of GC-MS, HPLC-UV, and qNMR for quantitative analysis.
References
- 1. ijraset.com [ijraset.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The application of qNMR for the determination of rosuvastatin in tablet form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficiency of Ethyl 4-iodobutyrate synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary synthetic routes to Ethyl 4-iodobutyrate, a valuable reagent in organic synthesis and pharmaceutical development. The efficiency of a two-step synthesis commencing from γ-butyrolactone is compared against an alternative two-step route starting from 4-iodobutyric acid. Performance is evaluated based on reaction yields, conditions, and overall process efficiency, supported by detailed experimental protocols.
Data Presentation
The quantitative data for each synthetic route is summarized in the table below for straightforward comparison.
| Parameter | Route 1: From γ-Butyrolactone | Route 2: From 4-Iodobutyric Acid |
| Starting Material | γ-Butyrolactone | 4-Iodobutyric Acid |
| Intermediate | Ethyl 4-bromobutyrate | Not Applicable |
| Overall Reaction Steps | 2 | 1 (plus synthesis of starting material) |
| Step 1 Reaction | Ring-opening bromination and esterification | Fischer-Speier Esterification |
| Step 1 Yield | 93.47%[1][2] | ~85.5% (estimated) |
| Step 2 Reaction | Finkelstein Reaction | Not Applicable |
| Step 2 Yield | 95% | Not Applicable |
| Overall Yield | ~88.8% | ~85.5% (estimated) |
| Key Reagents | γ-Butyrolactone, HBr, Ethanol, NaI, Acetone | 4-Iodobutyric Acid, Ethanol, H₂SO₄ |
| Catalyst | None (Step 1), None (Step 2) | Sulfuric Acid (H₂SO₄) |
| Reaction Time | Step 1: ~5 hours; Step 2: 16 hours | ~16 hours |
| Reaction Temperature | Step 1: 20-40°C; Step 2: Room Temperature | Room Temperature |
Experimental Protocols
Route 1: Synthesis from γ-Butyrolactone
This route involves a two-step process: the synthesis of Ethyl 4-bromobutyrate from γ-butyrolactone, followed by a Finkelstein reaction to yield this compound.
Step 1: One-pot Synthesis of Ethyl 4-bromobutyrate from γ-Butyrolactone [1][2]
-
Materials: γ-butyrolactone, dry hydrogen bromide gas, absolute ethanol, deionized water, saturated sodium bicarbonate solution, anhydrous sodium sulfate (or molecular sieves).
-
Procedure:
-
To a 500 mL three-necked flask equipped with a stirrer and gas inlet, add 200 g of γ-butyrolactone. Control the temperature of the water bath at 20 ± 5°C.
-
Slowly introduce 226 g of dry hydrogen bromide gas (a molar ratio of 1.2 times that of γ-butyrolactone).
-
After the addition of HBr is complete, raise the temperature to 40 ± 5°C and continue stirring for 1 ± 0.5 hours.
-
Add 140 mL of absolute ethanol (a molar ratio of 1.06 times that of γ-butyrolactone) and continue to stir at 40 ± 5°C until the reaction is complete.
-
After completion, wash the reaction mixture with 200 mL of deionized water.
-
Separate the lower organic phase and adjust the pH to 7.0 with a saturated sodium bicarbonate solution.
-
Separate the lower organic phase again, wash with 200 mL of deionized water, and dry over anhydrous sodium sulfate or molecular sieves to obtain Ethyl 4-bromobutyrate.
-
Step 2: Finkelstein Reaction for the Synthesis of this compound
-
Materials: Ethyl 4-bromobutyrate, sodium iodide, acetone.
-
Procedure:
-
Dissolve Ethyl 4-bromobutyrate in acetone.
-
Add a molar excess of sodium iodide to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.
-
The precipitated sodium bromide is removed by filtration.
-
The acetone is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield this compound.
-
-
Yield: 95%
Route 2: Synthesis from 4-Iodobutyric Acid
This route involves the direct esterification of 4-iodobutyric acid. The synthesis of the starting material, 4-iodobutyric acid, is also presented.
Step 1 (Precursor Synthesis): Synthesis of 4-Iodobutyric Acid from γ-Butyrolactone
-
Materials: γ-butyrolactone, red phosphorus, bromine, water, sodium carbonate solution, hydrochloric acid solution, chloroform.
-
Procedure:
-
In a 250 mL flask, combine 25.8 g (0.3 mol) of γ-butyrolactone, 61.5 mL (1.0 mol) of absolute ethanol, and 9.3 g (0.3 mol) of red phosphorus.
-
Maintain the temperature at 15°C and add a mixture of 24.0 mL (0.45 mol) of bromine and about 10 mL of water dropwise over 5-6 hours.
-
Pour the reaction mixture into 200 mL of a 2.0% sodium carbonate ice-water solution.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with chloroform.
-
Combine the organic layers and wash sequentially with a 2.0% sodium carbonate solution at 0°C, a 0.5% HCl solution, and water.
-
Dry the organic layer with a molecular sieve, remove the chloroform by distillation, and purify by vacuum distillation to obtain 4-iodobutyric acid.
-
-
Yield: 85-90%
Step 2: Fischer-Speier Esterification of 4-Iodobutyric Acid
-
Materials: 4-iodobutyric acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, combine 4-iodobutyric acid (1.0 eq), absolute ethanol (10 eq), and concentrated sulfuric acid (0.2 eq).
-
Reflux the mixture for approximately 4 hours.
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
-
-
Yield: ~85.5% (This is an estimated yield based on the esterification of the analogous 4-bromobutyric acid).
Visualization of Synthetic Pathways
Caption: Comparative workflow of this compound synthesis.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. However, the two-step synthesis starting from γ-butyrolactone (Route 1) demonstrates a higher overall yield (~88.8%) compared to the route proceeding through 4-iodobutyric acid (~76-77% over two steps). Route 1 also benefits from a well-documented, high-yield one-pot conversion of the starting material to the key intermediate, Ethyl 4-bromobutyrate. The subsequent Finkelstein reaction is a classic and efficient method for the introduction of iodine.
Route 2, while also effective, involves the synthesis of 4-iodobutyric acid which has a slightly lower yield in its preparation from γ-butyrolactone. The subsequent Fischer-Speier esterification is a standard procedure, but the overall efficiency of this route appears to be lower than Route 1 based on the available data. For researchers and professionals in drug development seeking an efficient and high-yielding synthesis of this compound, the pathway commencing with the bromination/esterification of γ-butyrolactone followed by a Finkelstein reaction is the recommended approach.
References
Safety Operating Guide
Proper Disposal of Ethyl 4-iodobutyrate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Ethyl 4-iodobutyrate, a halogenated organic compound. Adherence to these procedures is critical for minimizing risks and protecting the environment.
Safety and Hazard Profile
This compound is classified as a hazardous substance. Key safety considerations include:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin and Eye Irritation: Causes skin and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
It is mandatory to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat when handling this compound. All operations should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound:
| Property | Value |
| Molecular Formula | C6H11IO2 |
| Molecular Weight | 242.05 g/mol [1] |
| Physical Form | Liquid[2] |
| GHS Hazard Statements | H302, H315, H319, H335[1] |
Experimental Workflow for Disposal
The proper disposal of this compound follows established guidelines for halogenated organic waste. The logical workflow for this process is outlined below.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
The following procedures provide detailed guidance for the safe and compliant disposal of this compound.
Waste Segregation
Proper segregation is the first and most critical step in hazardous waste disposal.
-
Designate a specific waste container for "Halogenated Organic Waste." [3]
-
Crucially, do not mix this compound waste with non-halogenated organic solvents or other waste streams such as aqueous, acidic, or basic waste.[3] This segregation is vital for proper disposal and can impact disposal costs.[3]
Waste Container Selection and Labeling
The choice of container is essential for preventing leaks and ensuring safety.
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[3]
-
The container must be clearly labeled with the following information:
Waste Collection and Storage
Handle the transfer and storage of the waste with care.
-
Always conduct the transfer of waste within a chemical fume hood to minimize inhalation exposure.
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area.
-
Ensure the storage location is away from incompatible materials , such as strong oxidizing agents.[4]
Spill Management
In the event of a spill, immediate and appropriate action is required.
-
Evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.
-
Collect the absorbed material using non-sparking tools and place it in the designated halogenated waste container.
-
Clean the spill area thoroughly.
-
Dispose of all contaminated materials as hazardous waste.
Disposal of Empty Containers
Even "empty" containers require proper disposal.
-
A container is considered empty if all contents have been removed by normal means and no more than one inch of residue remains.[3]
-
Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste. [3]
-
Once properly rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous waste, or as directed by your environmental health and safety department.
Final Disposal
The final step is the professional disposal of the collected waste.
-
Waste material must be disposed of in accordance with national and local regulations.
-
Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. [3]
-
The waste will be transported to an approved waste disposal plant for final treatment and disposal.[4][5][6][7]
References
- 1. Ethyl 4-iodobutanoate | C6H11IO2 | CID 10890062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7425-53-8 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling Ethyl 4-iodobutyrate
Essential Safety and Handling Guide for Ethyl 4-iodobutyrate
For Immediate Use by Laboratory Professionals
This guide provides critical safety protocols and logistical plans for handling this compound (CAS No. 7425-53-8). Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazards:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The appropriate Personal Protective Equipment (PPE) is the first line of defense against these hazards.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn over the goggles when there is a risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | While specific permeation data for this compound is not available, nitrile or neoprene gloves are recommended for handling halogenated hydrocarbons.[4] Always inspect gloves for any signs of degradation or puncture before use. For prolonged contact, consider double-gloving. Discard gloves immediately after contamination. |
| Body Protection | Laboratory Coat and Apron | A flame-retardant and chemical-resistant lab coat should be worn at all times. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a properly functioning chemical fume hood to avoid inhalation of vapors. |
Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidental exposure and maintain the chemical's stability.
Experimental Protocol: General Handling
-
Preparation: Before starting any work, ensure that the safety shower and eyewash station are accessible and in good working order.
-
Engineering Controls: All manipulations of this compound must be performed inside a certified chemical fume hood.
-
Dispensing: When transferring the liquid, use appropriate tools such as a pipette with a bulb or a syringe. Avoid mouth pipetting.
-
Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.
Table 2: Storage and Incompatibility
| Parameter | Guideline |
| Storage Conditions | Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, acids, and bases.[6] |
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5][7] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][5][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[5][7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5][7] |
Experimental Protocol: Spill Decontamination
-
Evacuation and Ventilation: Evacuate the immediate area of the spill. Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Neutralization: There is no specific neutralization agent for this chemical.
-
Collection: Carefully collect the absorbed material and any contaminated debris into a labeled, sealable container for hazardous waste disposal.
-
Final Cleaning: Clean the spill area with soap and water.
-
Large Spills: For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Experimental Protocol: Waste Disposal
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a dedicated, properly labeled "Halogenated Organic Waste" container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure screw-top cap.
-
Segregation: Do NOT mix halogenated waste with non-halogenated organic waste or any other waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's EHS department or a licensed hazardous waste contractor.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After triple-rinsing, deface the original label before recycling or disposal.
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard operating procedure for safely handling and disposing of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
